3,6-Dibromopicolinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,6-dibromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHZRFKRFAFHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675046 | |
| Record name | 3,6-Dibromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133116-49-0 | |
| Record name | 3,6-Dibromo-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dibromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dibromopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Operational Mastery of 3,6-Dibromopicolinic Acid: A Technical Safety & Handling Guide
Executive Summary & Chemical Architecture
3,6-Dibromopicolinic acid (CAS: 122917-45-5) is a critical halogenated pyridine scaffold used extensively in the synthesis of agrochemicals (herbicides) and pharmaceutical enzyme inhibitors.[1] Its utility stems from the orthogonal reactivity of the bromine atoms at the C3 and C6 positions, allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
However, this utility introduces specific safety challenges.[2][3][4][5][6] Unlike simple benzoic acid derivatives, the electron-deficient pyridine ring, combined with two electron-withdrawing bromine atoms, significantly increases the acidity and electrophilicity of the molecule.[1] This guide moves beyond generic SDS data to address the specific operational risks of handling this electrophilic scaffold in drug discovery workflows.
Physicochemical Hazard Profile
| Parameter | Data | Operational Implication |
| Physical State | Off-white to pale yellow solid | Dust generation is the primary exposure vector during weighing.[1] |
| Acidity (pKa) | ~2.5 - 3.0 (Estimated) | Stronger acid than picolinic acid due to -I effect of Br; corrosive to mucous membranes.[1] |
| Reactivity | High (Carboxyl group) | Readily forms acid chlorides; prone to decarboxylation at high temps (>180°C). |
| Lipophilicity | Moderate LogP | Potential for rapid dermal absorption if dissolved in DMSO or DCM. |
Risk Assessment & Engineering Controls
Effective safety for this compound requires a "Self-Validating System"—a workflow where safety checks are intrinsic to the process, not additive.[1]
Hierarchy of Controls Logic
The following decision logic dictates the required engineering controls based on the state of matter and quantity.
Figure 1: Risk Assessment Logic Flow.[1] This decision tree validates PPE selection based on the physical state and scale of the operation.
Specific PPE Recommendations
-
Respiratory: While the solid has low vapor pressure, the dust is a potent respiratory irritant (H335). For operations >1g outside a closed system, a P100 respirator is mandatory if a powder containment hood is unavailable.
-
Dermal (Critical): Standard 4-mil nitrile gloves are sufficient for the solid.[1] However, do not trust nitrile when the acid is dissolved in DCM or DMF. The halogenated pyridine moiety enhances lipophilicity.
-
Recommendation: Use Silver Shield (Laminate) gloves or double-gloved nitrile with immediate change-out protocols upon splash contact.[1]
-
Operational Protocol: Activation to Acid Chloride
The most hazardous common manipulation of this compound is its conversion to the acid chloride using Thionyl Chloride (SOCl2).[1] This step releases stoichiometric quantities of SO2 and HBr/HCl gases.
The Hazard: The electron-withdrawing bromine atoms destabilize the intermediate, making the resulting acid chloride highly reactive and prone to hydrolysis, releasing acidic mists that cause severe eye damage (H318).
Step-by-Step Methodology
-
Setup: Assemble a dry 2-neck Round Bottom Flask (RBF) with a reflux condenser and a pressure-equalizing addition funnel.
-
Scrubber Integration (Mandatory): Connect the top of the condenser to a caustic scrubber (NaOH) via an oil bubbler. Do not vent directly into the hood.
-
Solvent Choice: Suspend this compound in anhydrous Toluene (inert carrier) rather than neat SOCl2 to moderate the reaction exotherm.
-
Catalysis: Add catalytic DMF (dimethylformamide).
-
Addition: Add SOCl2 dropwise at 0°C.
-
Thermal Ramp: Slowly warm to reflux.
-
Checkpoint: Monitor the oil bubbler. Vigorous bubbling indicates gas evolution.[1] If bubbling ceases while heat is applied, the reaction is likely complete.
-
Closed-Loop Scrubber Visualization
The following diagram illustrates the required "Trap-and-Neutralize" architecture to prevent laboratory contamination.
Figure 2: Closed-Loop Gas Scrubbing System.[1] Essential for preventing the release of corrosive HBr and SO2 gases during activation.
Emergency Response & Waste Management
Fire Fighting (Decomposition Hazards)
In the event of a fire, this compound decomposes to release Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .[1]
-
HBr: Heavier than air, corrosive, and causes pulmonary edema.
-
Action: Firefighters must use full SCBA. Do not use a water jet, as this may scatter the acidic powder or create corrosive runoff. Use CO2 or dry chemical powder.[1][2]
Waste Disposal (Segregation Rule)
This compound represents a "Dual Hazard" waste stream:
-
Halogenated Organic: Due to the bromine content.
-
Acidic/Corrosive: Due to the carboxylic acid functionality.
Protocol:
-
Do NOT mix with strong oxidizers or alkaline waste streams (exothermic neutralization risk).
-
Labeling: Clearly mark waste containers as "Halogenated Pyridine - Acidic."
-
Quenching: If disposing of the acid chloride derivative, quench slowly into an ice/bicarbonate slurry before placing in the waste container to prevent pressurization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45480452, 3-Amino-6-bromopicolinic acid (Structural Analog Safety Data).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - Pyridine-2-carboxylic acid derivatives.[1] Retrieved from [Link](Note: General class reference for pyridine carboxylic acids).
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link][1]
Sources
- 1. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. sds.staples.com [sds.staples.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. View of Identification and synthesis of metabolites of the new antiglaucoma drug | Research Results in Pharmacology [rrpharmacology.ru]
The Picolinic Acid Scaffold: From Tryptophan Catabolite to Agrochemical Titan
An In-Depth Technical Guide on Discovery, Synthesis, and Application
Executive Summary
Picolinic acid (pyridine-2-carboxylic acid) represents a unique chemical scaffold that bridges fundamental biochemistry and industrial application. Originally identified as a minor catabolite of tryptophan via the kynurenine pathway, the picolinic acid moiety has evolved into a cornerstone of modern agrochemistry—specifically as the structural backbone for "auxin mimic" herbicides like picloram and clopyralid. In parallel, its potent metal-chelating properties (particularly for
Historical Genesis & Biological Origins
The history of picolinic acid is bipartite: its isolation from coal tar in the late 19th century and the later discovery of its biological origin.
1.1 Discovery and Early Isolation
Picolinic acid was first isolated in 1876 by oxidation of
1.2 The Kynurenine Pathway
In biological systems, picolinic acid is an endogenous metabolite produced via the kynurenine pathway of tryptophan degradation. Unlike quinolinic acid (a neurotoxin and NMDA agonist), picolinic acid is often viewed as neuroprotective.
Mechanism: The enzyme 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD) diverts the pathway away from quinolinic acid towards picolinic acid. This "metabolic switch" is critical in regulating neurotoxicity.
Figure 1: The Kynurenine Pathway illustrating the divergence between neurotoxic Quinolinic Acid and neuroprotective Picolinic Acid.
The Agrochemical Revolution: Pyridine Herbicides
The most commercially significant application of picolinic acid derivatives lies in agriculture. In the 1960s, scientists at Dow Chemical discovered that halogenated picolinic acids acted as potent synthetic auxins.
2.1 Mechanism of Action
These derivatives mimic indole-3-acetic acid (IAA), the natural plant hormone.
-
Transport: They are systemic, moving through phloem and xylem to meristematic tissues.
-
Binding: They bind to the TIR1/AFB family of F-box proteins.
-
Ubiquitination: This binding promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway.
-
Gene Activation: Derepression leads to uncontrolled gene expression, causing epinasty, tissue disruption, and plant death.
2.2 Structure-Activity Relationship (SAR)
The herbicidal activity is strictly governed by substitution patterns on the pyridine ring.
-
Carboxylic Acid (C2): Essential for binding; must be free or an easily hydrolyzable ester.
-
3,6-Dichloro Substitution: Critical for metabolic stability and receptor affinity.
-
4-Amino Group: Enhances phloem mobility and selectivity (as seen in Picloram and Aminopyralid).
Table 1: Key Picolinic Acid Herbicides
| Common Name | Chemical Structure | Discovery Era | Key Features |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | 1963 | Broad-spectrum control of woody plants; high soil persistence. |
| Clopyralid | 3,6-dichloropicolinic acid | 1970s | Selective for thistles/clovers; safe on grasses and cereals. |
| Aminopyralid | 4-amino-3,6-dichloropicolinic acid | 2000s | High potency at low use rates; improved environmental profile. |
Pharmacological Frontiers: Chelation & Fusaric Acid
Beyond herbicides, the picolinic acid motif (pyridine-2-carboxylate) is a classic bidentate ligand in coordination chemistry.
3.1 Fusaric Acid
Fusaric acid (5-butylpicolinic acid) is a mycotoxin produced by Fusarium fungi.
-
Discovery: Isolated in the 1930s.
-
Activity: It inhibits dopamine
-hydroxylase (DBH) by chelating the copper cofactor, leading to hypotensive effects. It demonstrated the pharmacological potential of the scaffold as a metalloenzyme inhibitor.
3.2 Zinc Chelation and Immunology
Picolinic acid is a transient zinc chelator. In macrophages, it aids in the uptake of zinc, which is essential for immune function. However, high concentrations can arrest cell growth by depriving enzymes of essential metal cofactors.
Technical Protocol: Synthesis of 3,6-Dichloropicolinic Acid
Note: This protocol synthesizes a precursor analogous to Clopyralid. It requires a fume hood and strict safety adherence due to the use of chlorinated intermediates.
4.1 Retrosynthetic Logic
Direct chlorination of picolinic acid is difficult due to the electron-deficient pyridine ring. The industry standard involves chlorinating the more reactive 2-methylpyridine (alpha-picoline) followed by hydrolysis.
4.2 Workflow Diagram
Figure 2: Industrial synthesis route for chlorinated picolinic acid derivatives.
4.3 Step-by-Step Methodology
Phase 1: Photo-Chlorination (Simulation)
-
Setup: Equip a photochemical reactor with a UV lamp and a gas inlet tube.
-
Reagent: Charge 2-methylpyridine (0.1 mol) into the vessel.
-
Reaction: Heat to 60°C. Introduce Chlorine gas (
) slowly under UV irradiation. -
Monitoring: Monitor reaction via GC-MS. The target is the fully chlorinated side chain (
) and ring chlorination at positions 3 and 6.-
Critical Control Point: Over-chlorination leads to perchlorinated byproducts. Control temperature and stoichiometry strictly.
-
Phase 2: Hydrolysis
-
Acidification: Transfer the chlorinated intermediate (3,6-dichloro-2-trichloromethylpyridine) to a round-bottom flask containing 80%
. -
Hydrolysis: Reflux at 110°C for 4-6 hours. The
group hydrolyzes to . -
Isolation: Pour the reaction mixture onto crushed ice. The product, 3,6-dichloropicolinic acid, precipitates as a white/off-white solid.
-
Purification: Recrystallize from hot water or toluene.
Validation (QC):
-
Melting Point: 151-152°C.
-
1H NMR (DMSO-d6): Look for two doublets in the aromatic region (coupling of H4 and H5 protons).
Future Outlook
The picolinic acid scaffold remains vital. Current research focuses on:
-
Safeners: Developing molecules that protect crops from picolinic acid herbicides while maintaining weed control.
-
Metallodrugs: Using picolinic acid derivatives as ligands for Ruthenium or Platinum anticancer drugs to tune solubility and uptake.
References
-
Dow Chemical Company. (1963). 4-amino-3,5,6-trichloropicolinic acid: A new systemic herbicide. Science.
-
Schwarcz, R., et al. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature Reviews Neuroscience.
-
Fields, S. C., et al. (2011). Synthetic Auxins. In: Comprehensive Biotechnology (Second Edition). Elsevier.
-
Grant, R. S., et al. (2009). Picolinic acid, an endogenous neuroprotective compound. Journal of Neurochemistry.
-
Fernandez, M., et al. (2008). Synthesis and biological activity of new picolinic acid derivatives. European Journal of Medicinal Chemistry.
3,6-Dibromopicolinic Acid: A Strategic Scaffold for Regioselective Heterocyclic Synthesis
The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and agrochemical researchers. It prioritizes mechanistic insight and practical application over generic descriptions.
Content Type: Technical Guide / Synthetic Whitepaper Subject: 3,6-Dibromo-2-pyridinecarboxylic acid (CAS: 1133116-49-0) Core Application: Synthetic intermediate for auxin-mimic herbicides (e.g., Aminopyralid analogs) and metallo-pharmaceuticals.
Executive Summary: The "Privileged" Picolinate Scaffold
3,6-Dibromopicolinic acid represents a highly specialized halogenated pyridine building block. Unlike its symmetrical counterparts (e.g., 2,6-dibromopyridine), the presence of the C2-carboxylic acid moiety introduces a distinct electronic and steric bias that breaks symmetry. This guide details how to leverage this bias to achieve high-fidelity regioselective functionalization—a critical requirement in the synthesis of 6-aryl-picolinate herbicides (such as analogs of Arylex™ and Rinskor™ actives) and complex metallo-ligands.
Key Technical Value:
-
Orthogonal Reactivity: The C6-bromine is electronically activated (α-to-nitrogen), while the C3-bromine is sterically hindered and electronically deactivated by the adjacent carboxylate.
-
Directing Group Utility: The C2-carboxylate can serve as a directing group for late-stage C3 activation.
Chemical Architecture & Reactivity Profile
To design effective routes, one must understand the electronic landscape of the molecule.
Electronic & Steric Differentiation
| Position | Electronic Environment | Reactivity (Suzuki/Stille) | Reactivity ( | Steric Status |
| C6-Br | Electron Deficient: Adjacent to the pyridine nitrogen (α-position). Inductively activated. | High: Primary site for oxidative addition ( | High: Facile displacement by nucleophiles (amines/alkoxides). | Open: Sterically accessible. |
| C3-Br | Electron Neutral/Deactivated: Beta to nitrogen. | Low: Requires forcing conditions or specialized ligands (e.g., Buchwald biaryl phosphines). | Very Low: Poor electrophile for | Crowded: Severe steric clash with the C2-carboxylate/ester. |
The "C6-First" Strategy
In almost all catalytic cross-coupling scenarios (Suzuki-Miyaura, Stille, Sonogashira), the C6-position reacts first . The oxidative addition of Pd(0) into the C6-Br bond is faster due to the lower electron density at the
Visualization: Regioselectivity & Workflow
The following diagram illustrates the divergent synthetic pathways available from this scaffold.
Caption: Synthetic divergence map showing the kinetic preference for C6 functionalization via Cross-Coupling or Nucleophilic Aromatic Substitution.
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling (C6-Arylation)
Objective: To install an aryl group at the C6 position while preserving the C3-bromine.
Mechanism: The Pd(0) catalyst preferentially inserts into the electron-deficient C6-Br bond. The C3-Br bond is protected by the steric bulk of the C2-ester/acid and higher electron density.
Materials:
-
Substrate: Methyl 3,6-dibromopicolinate (Esterification is recommended prior to coupling to prevent catalyst poisoning by the free acid).
-
Boronic Acid: Phenylboronic acid (1.1 equiv).
-
Catalyst:
(3-5 mol%). -
Base:
(2.0 equiv, 2M aqueous solution). -
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1).
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with Methyl 3,6-dibromopicolinate (1.0 mmol), Phenylboronic acid (1.1 mmol), and
(0.05 mmol). Seal and purge with Argon for 5 minutes. -
Solvation: Add degassed DME (5 mL) and 2M
(1 mL) via syringe. -
Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid premature oxidative addition at C3.
-
Monitoring: Monitor via TLC or LC-MS. The starting material should disappear, yielding the mono-arylated product.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).
Expected Outcome: >85% yield of Methyl 6-phenyl-3-bromopicolinate .
Protocol B: Nucleophilic Aromatic Substitution ( )
Objective: To introduce an amino or alkoxy group at C6.
Mechanism: The nitrogen atom of the pyridine ring renders the C6 position electrophilic. The intermediate Meisenheimer complex is stabilized by the ring nitrogen.
Methodology:
-
Dissolve this compound (or ester) in dry DMF or DMSO.
-
Add nucleophile (e.g., Morpholine, 1.2 equiv) and base (
or , 2.0 equiv). -
Heat to 60–80°C .
-
Result: Exclusive formation of the 6-substituted product. The C3-bromine remains untouched due to lack of activation and steric shielding.
Applications in Drug & Agrochemical Discovery[1][2][3]
Auxin Herbicide Synthesis
The this compound scaffold is a direct precursor to "Arylex-style" herbicides.
-
Structure-Activity Relationship (SAR): The acid group at C2 and the amino/halogen group at C4 (often introduced later) are essential for binding to the TIR1/AFB auxin receptor.
-
Synthetic Path:
-
Start with 3,6-dibromopicolinate.
-
C6-Coupling: Install the "aryl tail" (e.g., 4-chloro-2-fluoro-3-methoxyphenyl) using Protocol A.
-
C3-Modification: The remaining C3-bromine can be removed (hydrodehalogenation) or converted to a chlorine/amino group depending on the target analog.
-
Metallo-Pharmaceuticals
Picolinic acids are potent bidentate ligands (
-
Utility: The 3,6-dibromo derivative allows for the attachment of solubilizing groups or targeting vectors at C6, while the C3-Br can be used to fine-tune the
of the pyridine nitrogen, thereby modulating the metal-binding affinity ( ).
Safety & Handling Data
| Parameter | Specification |
| Physical State | Off-white to pale yellow crystalline solid. |
| Hazards | Skin/Eye Irritant (H315, H319). May cause respiratory irritation (H335). |
| Stability | Stable under standard conditions. Light sensitive (store in amber vials). |
| Incompatibility | Strong oxidizing agents. Avoid contact with strong bases which may decarboxylate the acid at high temperatures. |
Critical Precaution: When handling the free acid form in cross-coupling reactions, the carboxylic acid can react with palladium species or sequester base. It is strongly recommended to convert the acid to a methyl or ethyl ester (using
References
-
Regioselectivity in Halogenated Pyridines
- Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Source: ResearchG
-
URL:
-
Herbicide Synthesis (Picolinates)
-
Title: Synthesis and biological activity of 6-arylpicolinate herbicides (Arylex/Rinskor context).[1]
- Source: ACS Agrochemicals Division.
-
URL: (Note: Link represents conference abstract source).
-
-
General Suzuki Coupling of Chloropyridines
-
Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[2]
- Source: MDPI Molecules.
-
URL:
-
-
Compound Data
- Title: this compound Compound Summary.
-
Source: PubChem.[3]
-
URL:
Sources
A Deep Dive into the Regioselective Reactivity of 3,6-Dibromopicolinic Acid: A Technical Guide for Synthetic Chemists
Introduction: The Strategic Importance of 3,6-Dibromopicolinic Acid
This compound is a versatile heterocyclic building block of significant interest to researchers in drug discovery and materials science. Its pyridine core, substituted with two bromine atoms at electronically and sterically distinct positions, alongside a carboxylic acid group, presents a unique scaffold for the synthesis of complex molecular architectures. The differential reactivity of the bromine atoms at the C-3 and C-6 positions allows for sequential and site-selective functionalization, making it an invaluable precursor for generating libraries of novel compounds. This guide provides an in-depth analysis of the factors governing the reactivity of these two bromine atoms and offers practical insights into leveraging this differential reactivity in common synthetic transformations.
Understanding the Differential Reactivity: Electronic and Steric Effects at Play
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property influences the reactivity of the entire molecule. The positions of the two bromine atoms and the carboxylic acid group in this compound create a nuanced electronic and steric environment that dictates their respective reactivities.
Electronic Effects:
-
Inductive Effect: The nitrogen atom and the carboxylic acid group are both electron-withdrawing, which decreases the electron density of the pyridine ring and makes it more susceptible to nucleophilic attack.[1][2] The bromine atoms also exert an electron-withdrawing inductive effect.
-
Mesomeric Effect: The nitrogen atom can participate in resonance, further influencing the electron distribution within the ring.
-
Positional Activation: In pyridine systems, the C-2/C-6 and C-4 positions are generally more electron-deficient than the C-3/C-5 positions. This makes the C-6 bromine atom, which is ortho to the nitrogen, more activated towards nucleophilic aromatic substitution (SNAr) compared to the C-3 bromine.[3] The carboxylic acid at the C-2 position further enhances the electron deficiency at the adjacent C-3 position.
Steric Hindrance:
-
The carboxylic acid group at the C-2 position exerts significant steric hindrance on the adjacent C-3 bromine atom. This bulkiness can impede the approach of a nucleophile or the coordination of a metal catalyst, thereby reducing the reactivity of the C-3 bromine.[4]
-
The C-6 bromine atom, being further away from the bulky carboxylic acid group, is sterically more accessible.
This interplay of electronic activation at the C-6 position and steric hindrance at the C-3 position is the cornerstone of the regioselective functionalization of this compound.
Strategic Functionalization: A Guide to Key Transformations
The differential reactivity of the bromine atoms in this compound can be exploited in a variety of cross-coupling and nucleophilic substitution reactions to achieve selective mono- or di-functionalization. It is often advantageous to perform these reactions on the corresponding ester (e.g., methyl 3,6-dibromopicolinate) to avoid potential complications with the acidic proton of the carboxylic acid.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] In the context of this compound, the choice of reaction conditions, particularly the catalyst, ligands, and base, can influence the regioselectivity.
The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organic halide, is a widely used method for creating biaryl structures.[5] For this compound derivatives, the reaction can be tuned to selectively substitute either the C-6 or C-3 bromine.
-
Selective C-6 Arylation: Due to the higher electronic activation and lower steric hindrance, the C-6 bromine is generally more reactive in Suzuki-Miyaura coupling. Milder reaction conditions often favor mono-arylation at this position.
-
Selective C-3 Arylation: Achieving selective arylation at the C-3 position is more challenging and typically requires blocking the C-6 position or using specific catalytic systems that can overcome the steric hindrance.
Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling
| Position | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| C-6 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Moderate to Good | [6][7] |
| C-3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-120 | Varies | [8] |
Note: Yields are highly substrate-dependent and the conditions provided are a general guideline based on similar systems.
Experimental Protocol: Selective Mono-Suzuki Coupling at the C-6 Position
-
To a flame-dried Schlenk flask under an argon atmosphere, add methyl 3,6-dibromopicolinate (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv) and triphenylphosphine (PPh₃) (0.1 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Workflow for Selective Suzuki Coupling at C-6.
The Sonogashira coupling allows for the introduction of terminal alkynes, a valuable functional group in medicinal chemistry.[9] Similar to the Suzuki coupling, the C-6 position is generally more reactive.
-
Regiocontrol: The regioselectivity of the Sonogashira coupling on dihalopyridines can be influenced by the choice of catalyst and ligands. For instance, using a catalyst with a monodentate ligand like PPh₃ often favors reaction at the more electron-deficient and sterically accessible position.[10][11]
Experimental Protocol: Selective Mono-Sonogashira Coupling at the C-6 Position
-
To a degassed solution of methyl 3,6-dibromopicolinate (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).[12]
-
Stir the reaction mixture at room temperature for 16-24 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 6-alkynyl-3-bromopicolinate.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[13][14] This reaction is particularly useful for synthesizing substituted aminopyridines, which are common motifs in pharmaceuticals.
-
Selective C-6 Amination: The C-6 bromine is the more reactive site for Buchwald-Hartwig amination due to the aforementioned electronic and steric factors.
-
Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand is crucial for achieving high yields and selectivity. Bulky, electron-rich ligands such as XPhos or SPhos are often effective.[15]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Position | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| C-6 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | Good to Excellent | [16] |
| C-3 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | Varies | [13] |
Note: Yields are highly substrate-dependent and the conditions provided are a general guideline based on similar systems.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, particularly at the C-6 position, makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3][17][18]
-
High Regioselectivity for C-6: The SNAr reaction of this compound with nucleophiles such as amines or alkoxides is expected to occur almost exclusively at the C-6 position. The strong electron-withdrawing effect of the nitrogen atom and the carboxylic acid group stabilizes the Meisenheimer intermediate formed during the attack at C-6.
-
Reaction Conditions: SNAr reactions are often carried out at elevated temperatures and may or may not require a base, depending on the nucleophile.
Experimental Protocol: Selective Nucleophilic Amination at the C-6 Position
-
In a sealed tube, dissolve methyl 3,6-dibromopicolinate (1.0 equiv) in a suitable solvent such as DMSO or NMP.
-
Add the desired amine (2.0-3.0 equiv) and a base such as K₂CO₃ (2.0 equiv).
-
Heat the reaction mixture to 120-150 °C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The regioselective functionalization of this compound is a powerful strategy for the synthesis of a wide array of substituted pyridines. A thorough understanding of the interplay between electronic and steric effects is paramount to achieving the desired selectivity. The C-6 position is generally more reactive towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution due to its greater electron deficiency and lower steric hindrance. However, with careful selection of catalysts, ligands, and reaction conditions, selective functionalization at the more sterically hindered C-3 position can also be achieved. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block in their pursuit of novel molecules with desired biological or material properties.
References
-
Sci-Hub: Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines: one-pot double-coupling approach. (2011). Tetrahedron. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. [Link]
- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. (n.d.).
-
(PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2018). ResearchGate. [Link]
-
Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. (n.d.). NIH. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Mono- and bis-dipicolinic acid heterocyclic derivatives - Thiosemicarbazides, triazoles, oxadiazoles and thiazolidinones as antifungal and antioxidant agents. (2016). ResearchGate. [Link]
-
Palladium(0) Catalyzed Suzuki Cross-Coupling Reaction of 2,5-dibromo-3-methylthiophene: Selectivity, Characterization, DFT Studies and Their Biological Evaluations. (2018). PubMed. [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing. [Link]
- WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates. (n.d.).
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2022). PMC - NIH. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
(PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]
-
3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452. (n.d.). PubChem. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2018). RSC Publishing. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. [Link]
-
Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. (n.d.). ACS Presentations. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]
-
Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2012). ResearchGate. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2018). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
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- 11. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3,6-Dibromopicolinic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,6-Dibromopicolinic acid, a key intermediate in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data to provide researchers, scientists, and drug development professionals with a foundational understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction
This compound, with the chemical formula C₆H₃Br₂NO₂, is a halogenated derivative of picolinic acid. Its structural elucidation is paramount for confirming its identity and purity in synthetic processes. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, offering insights into the interpretation of the data and the experimental methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms within the molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, we expect to see signals for the two aromatic protons and the acidic proton of the carboxylic acid group.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H-4 | 8.15 |
| H-5 | 7.95 |
| COOH | 13.0 - 14.0 (broad) |
Disclaimer: These are predicted values and may vary from experimental results.
Interpretation:
The two aromatic protons (H-4 and H-5) are expected to appear as doublets due to coupling with each other. Their downfield chemical shifts are a result of the deshielding effect of the electronegative bromine atoms and the pyridine ring. The carboxylic acid proton is typically a broad singlet and appears at a very downfield chemical shift, often above 10 ppm.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
| Predicted ¹³C NMR Data | |
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | 148.5 |
| C-3 | 125.0 |
| C-4 | 142.0 |
| C-5 | 130.0 |
| C-6 | 135.0 |
| COOH | 165.0 |
Disclaimer: These are predicted values and may vary from experimental results.
Interpretation:
The chemical shifts of the carbon atoms are influenced by the attached functional groups and the overall electronic structure of the molecule. The carbon of the carboxylic acid group (COOH) is the most downfield signal. The carbons directly attached to the bromine atoms (C-3 and C-6) and the nitrogen atom (C-2 and C-6) will also be significantly deshielded.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring NMR spectra is crucial for obtaining high-quality data.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.
Predicted IR Data
| Predicted IR Absorption Bands | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |
| C=O stretch (carboxylic acid) | 1710 - 1680 |
| C=C and C=N stretches (aromatic ring) | 1600 - 1450 |
| C-Br stretch | 700 - 500 |
Disclaimer: These are predicted values and may vary from experimental results.
Interpretation:
The most characteristic feature in the IR spectrum of this compound will be the very broad O-H stretching band of the carboxylic acid, which is due to hydrogen bonding. The strong, sharp absorption of the carbonyl (C=O) group is also a key diagnostic peak. The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring, and the C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Caption: General workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
Predicted Mass Spectrum Data
The molecular weight of this compound is approximately 280.9 g/mol . Due to the presence of two bromine atoms, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
| Predicted Mass Spectrum Fragments | |
| m/z | Fragment Identity |
| 281/283/285 | [M]⁺ (Molecular ion) |
| 236/238/240 | [M - COOH]⁺ |
| 202/204 | [M - Br]⁺ |
| 157/159 | [M - COOH - Br]⁺ |
Disclaimer: These are predicted values and may vary from experimental results.
Interpretation:
The molecular ion peak will appear as a triplet with a ratio of approximately 1:2:1, corresponding to the presence of two bromine atoms. Common fragmentation pathways for carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da). The loss of a bromine atom is also a likely fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Ionization:
-
Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
-
Mass Analysis:
-
The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The detector records the abundance of each ion at a specific m/z value.
-
Caption: General workflow for Mass Spectrometric analysis.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound based on high-quality predicted data. The presented ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with their interpretations and experimental protocols, serve as a valuable resource for researchers in the synthesis and characterization of this important chemical entity. It is important to reiterate that this data is predictive and should be confirmed with experimental analysis for definitive structural elucidation.
References
- While specific experimental data for this compound is not readily available in the searched literature, the following resources provide general principles and data for related compounds that inform the predictions and interpret
Methodological & Application
Strategic Utilization of 3,6-Dibromopicolinic Acid in Lenacapavir Synthesis
Application Note & Technical Guide | ID: AN-LEN-042
Executive Summary
Lenacapavir (Sunlenca, GS-6207) represents a paradigm shift in HIV-1 therapy as a first-in-class capsid inhibitor. Its structural complexity—characterized by a highly substituted pyridine core, a gem-difluoro moiety, and a fused indazole system—demands a synthesis that balances convergent assembly with high regioselectivity.
This Application Note focuses on the critical role of 3,6-dibromopicolinic acid (CAS: 1227599-23-0) as the "linchpin" starting material for the central pyridine scaffold (Fragment A). Unlike routes initiating from 3,6-dibromo-2-methylpyridine (which require oxidative activation), the picolinic acid pathway offers a direct entry into C2-functionalization via Weinreb amide chemistry, enabling precise installation of the 3,5-difluorobenzyl side chain prior to orthogonal cross-coupling.
Strategic Analysis: The Pyridine Core as a "Hub"
The this compound scaffold is unique because it offers three distinct, chemically orthogonal handles. Success in Lenacapavir synthesis relies on the order of operations applied to these handles.
| Position | Functional Group | Reactivity Profile | Strategic Role |
| C2 | Carboxylic Acid | Nucleophilic Acyl Substitution | Anchor Point: Converted to Weinreb amide, then ketone, to install the difluorobenzyl amine "tail". |
| C6 | Bromine ( | High Reactivity (Pd-catalyzed) | First Coupling: Favored for Sonogashira coupling due to electronic activation by the adjacent nitrogen. |
| C3 | Bromine ( | Lower Reactivity (Pd-catalyzed) | Second Coupling: Reserved for Suzuki-Miyaura coupling with the indazole fragment (Fragment B). |
Mechanism of Regioselectivity
The regioselectivity between C3-Br and C6-Br is the most critical quality attribute. The C6 position is electron-deficient due to the inductive effect of the adjacent pyridine nitrogen (
Detailed Experimental Protocols
Protocol A: C2-Functionalization (Acid to Ketone)
Objective: Convert this compound into the key ketone intermediate 1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-one. Rationale: Direct addition of Grignard reagents to picolinic esters often results in over-addition (tertiary alcohols). The Weinreb amide intermediate prevents this via a stable chelated transition state.
Step 1: Weinreb Amide Formation[1][2][3][4]
-
Activation: Charge a reactor with This compound (1.0 equiv) and DCM (10 V). Cool to 0°C.[5]
-
Reagent Addition: Add T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc) and DIPEA (3.0 equiv). Stir for 15 min.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).
-
Reaction: Warm to 20°C and stir for 4-6 hours. Monitor by HPLC for consumption of acid (<1.0%).
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (remove excess DIPEA) and brine.
-
Outcome: Yields N-methoxy-N-methyl-3,6-dibromopicolinamide (>85% yield).
Step 2: Grignard Addition (Ketone Synthesis)
-
Preparation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (8 V). Cool to -20°C.
-
Grignard Addition: Slowly add 3,5-difluorobenzylmagnesium bromide (1.3 equiv, 0.5M in THF) over 1 hour. Maintain internal temp < -10°C.
-
Note: The stable magnesium-chelate intermediate prevents double addition.
-
-
Quench: Inverse quench into cold 1M HCl/Ice mixture. This hydrolyzes the intermediate to the ketone.[1]
-
Isolation: Extract with MTBE. Crystallize from Heptane/EtOAc to remove impurities.
-
Target: 1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-one.
Protocol B: Asymmetric Transamination (Ketone to Chiral Amine)
Objective: Establish the (S)-chiral center. Method: While Ellman sulfinamide chemistry is an option, enzymatic transamination is preferred for scale and purity.
-
System: Codexis ATA-412 (or equivalent
-transaminase). -
Conditions: Ketone substrate (50 g/L) in phosphate buffer (pH 7.5) with PLP cofactor (1 mM) and Isopropylamine (1M) as the amine donor.
-
Process: Stir at 45°C for 24 hours.
-
Derivatization: The resulting free amine is unstable. React immediately with Boc₂O (1.2 equiv) in the presence of Na₂CO₃ to form the stable Boc-protected intermediate (Fragment A) .
Protocol C: Regioselective Cross-Coupling Sequence
Objective: Sequential assembly of the full drug scaffold.
Step 1: C6-Selective Sonogashira Coupling
This step exploits the higher reactivity of the C6-bromide.
-
Reagents: Fragment A (1.0 equiv), Sulfonyl-but-1-yne (1.1 equiv).
-
Catalyst System: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%).
-
Base/Solvent: Et₃N (3.0 equiv) in MeCN (degassed).
-
Conditions: Heat to 50°C.
-
Critical Control: Monitor strictly by HPLC. Stop reaction immediately upon consumption of starting material to prevent minor C3 coupling (though C3 is significantly slower).
-
-
Purification: Silica gel filtration or crystallization. The C3-bromide remains intact.
Step 2: C3-Suzuki-Miyaura Coupling
This step installs the bulky indazole fragment.
-
Reagents: C6-substituted intermediate (1.0 equiv), Indazole Boronate Ester (Fragment B) (1.2 equiv).
-
Catalyst System: Pd(dppf)Cl₂ (3 mol%) or Pd-XPhos G3 (for difficult steric couplings).
-
Base: K₃PO₄ (2.0 M aq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: 80-90°C.
-
Outcome: Full carbon skeleton of Lenacapavir assembled.
Visualizing the Workflow
Diagram 1: Retrosynthetic Logic & Core Assembly
This diagram illustrates how the this compound serves as the central node connecting the three major domains of Lenacapavir.
Caption: Retrosynthetic disassembly of Lenacapavir highlighting this compound as the foundational scaffold.
Diagram 2: Forward Synthesis Pathway
A step-by-step flow of the chemical transformations described in the protocols.
Caption: Forward synthesis workflow demonstrating the sequential functionalization of the pyridine core.
References
-
Gilead Sciences, Inc. (2020). Process for the Preparation of Capsid Inhibitors. World Intellectual Property Organization. WO2020/210458. Link
-
Link, J. O., et al. (2020). "Clinical Targeting of HIV Capsid Protein with a Long-Acting Small Molecule." Nature, 584, 614–618. Link
-
Cruz, L. (2022).[6] "Lenacapavir Synthesis Highlights." Drug Hunter. Link
-
Kozlowski, M. C., et al. (2024).[7] "Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir." The Journal of Organic Chemistry, 89(6), 3995–4000.[8] Link
-
Medicines for All Institute. (2022).[9] "Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir." VCU College of Engineering. Link
Sources
- 1. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. drughunter.com [drughunter.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]
Strategic Regiocontrol in Suzuki-Miyaura Coupling of 3,6-Dibromopicolinic Acid
[1]
Executive Summary & Mechanistic Rationale
The 3,6-dibromopicolinic acid scaffold is a high-value intermediate in the synthesis of agrochemicals (e.g., clopyralid analogs) and pyridine-based pharmacophores. The core challenge in utilizing this scaffold lies in regioselectivity .
Successful functionalization requires exploiting the electronic and steric differentiation between the C6 and C3 positions.
The Mechanistic Hierarchy (The "Why")
In palladium-catalyzed cross-couplings, oxidative addition is typically the rate-determining step. For this compound (and its esters), reactivity is governed by two factors:
-
Electronic Activation (C6 Favored): The C6 position is
to the pyridine nitrogen. The inductive electron-withdrawing effect of the nitrogen atom renders the C6-Br bond significantly more electron-deficient (and thus more reactive toward Pd(0)) than the C3-Br bond, which is to the nitrogen. -
Steric Hindrance (C6 Favored): The C3 position is ortho to the carboxylic acid (or ester) moiety at C2. This creates significant steric bulk that impedes the approach of the bulky Pd(L)n complex. The C6 position is comparatively accessible.
Strategic Decision Map
The following flowchart outlines the decision logic for designing your synthesis.
Figure 1: Strategic workflow for sequential functionalization. Path B is the industry standard for maximizing yield and reproducibility.
Protocol A: Preparation of Methyl 3,6-Dibromopicolinate
Rationale: While free acids can be coupled, the carboxylate anion can bind to Palladium, dampening the catalytic cycle.[1] Methyl esters are robust and easily hydrolyzed later.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Methanol (Solvent)
-
Sulfuric acid (H2SO4, catalytic) or Thionyl Chloride (SOCl2, 1.5 equiv)[1]
Procedure:
-
Dissolve this compound in dry Methanol (0.5 M concentration).
-
Cool to 0°C. Dropwise add Thionyl Chloride (1.5 equiv) over 15 minutes.
-
Reflux for 3 hours. Monitor by TLC (Acid is polar/streaking; Ester is non-polar/defined spot).
-
Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO3 (to remove unreacted acid) and Brine.[1]
-
Dry over Na2SO4 and concentrate. Expected Yield: >95% (White/Off-white solid).
Protocol B: Regioselective Monocoupling at C6 (The "Alpha" Position)
Rationale: Utilizing the electronic activation of the alpha-position. We use a weaker base and moderate temperature to prevent premature reaction at the sterically hindered C3 position.
Materials Table
| Reagent | Equiv. | Role |
| Methyl 3,6-dibromopicolinate | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.05 - 1.1 | Nucleophile |
| Pd(PPh3)4 | 0.03 (3 mol%) | Catalyst (Mild) |
| Na2CO3 (2M aq.) | 2.5 | Base |
| DME or 1,4-Dioxane | [0.2 M] | Solvent |
Step-by-Step Methodology
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the Ester (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(PPh3)4 (3 mol%).
-
Note: Pd(PPh3)4 is preferred over Pd(dppf)Cl2 here because its bulkier ligands further discourage attack at the hindered C3 position.[1]
-
-
Degassing: Seal the vial. Evacuate and backfill with Nitrogen (x3).
-
Solvent Addition: Inject degassed DME (Dimethoxyethane) and 2M Na2CO3 .
-
Ratio: Typically 3:1 Organic:Aqueous.
-
-
Reaction: Heat to 60°C - 70°C .
-
Critical Control Point: Do NOT exceed 80°C. Higher temperatures increase the risk of "double coupling" or C3 reactivity.
-
-
Monitoring: Check TLC/LCMS at 2 hours.
-
Success Marker: Disappearance of starting material. Appearance of a single new peak (Monocoupled product).[1]
-
Mass Spec Check: Look for the isotopic pattern of one bromine atom remaining (approx. 1:1 ratio of M and M+2).
-
-
Workup: Dilute with water, extract with EtOAc (x3). Wash organics with brine, dry over MgSO4.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc). The monocoupled product is usually less polar than the starting material.
Protocol C: Subsequent Coupling at C3 (The "Beta" Position)
Rationale: The remaining bromine at C3 is deactivated (beta to nitrogen) and sterically crowded. We must switch to a more active catalyst system and higher energy conditions.
Materials Table
| Reagent | Equiv. | Role |
| 6-Aryl-3-bromo-picolinate | 1.0 | Electrophile |
| Aryl Boronic Acid (2nd) | 1.5 | Nucleophile |
| Pd(dppf)Cl2[1] · DCM | 0.05 (5 mol%) | Catalyst (Robust) |
| K3PO4 (Tribasic) | 3.0 | Base (Stronger) |
| Toluene / Water | 10:1 | Solvent System |
Step-by-Step Methodology
-
Setup: Combine the Monocoupled Intermediate , 2nd Boronic Acid (excess is required due to slower kinetics), Pd(dppf)Cl2 , and K3PO4 .[1]
-
Optimization: For extremely hindered substrates, consider XPhos Pd G3 or SPhos Pd G3 catalysts to overcome steric bulk.[1]
-
-
Degassing: Rigorous deoxygenation is required as reaction times will be longer.
-
Reaction: Heat to 100°C - 110°C (Reflux).
-
Monitoring: Reaction time is typically 12–24 hours.
-
Workup: Standard aqueous extraction.
-
Purification: The bis-coupled product will lack the bromine isotopic pattern in MS.
Troubleshooting & Optimization Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (C6 Step) | Catalyst deactivation (O2) | Ensure rigorous degassing. Switch solvent to Toluene/EtOH/H2O. |
| Bis-coupling observed during Step 1 | Temperature too high | Reduce Temp to 50°C. Reduce Boronic Acid to 0.95 equiv. |
| No Reaction at C3 (Step 2) | Steric Hindrance | Switch ligand to XPhos or SPhos . Switch base to Cs2CO3 in Dioxane (anhydrous conditions). |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salt instead of free acid. |
References
-
Regioselectivity in Halogenated Pyridines
- Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
- Relevance: Establishes the precedence that alpha-halo positions (C2/C6) react preferentially over gamma/beta positions.
-
Source:[1]
-
General Suzuki Protocols for Pyridines
- Title: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- Relevance: Provides baseline conditions for pyridine-boronic acid couplings, applicable to the inverse coupling described here.
-
Source:
-
Catalyst Selection for Hindered Substrates
Application Note: Precision 1,2-Addition Architectures for 3,6-Dibromopicolinaldehyde
Abstract & Strategic Significance
3,6-Dibromopicolinaldehyde (CAS: 1215183-85-9) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of proteolysis targeting chimeras (PROTACs) and kinase inhibitors. Its utility lies in its tri-orthogonal reactivity :
-
C2-Formyl Group: A "soft" electrophile for 1,2-additions (C-C bond formation).
-
C3-Bromine: A sterically demanding ortho-halogen that directs stereoselectivity and serves as a handle for difficult Suzuki-Miyaura couplings.
-
C6-Bromine: A distal handle for late-stage diversification.
The Challenge: The primary failure mode in 1,2-additions to this substrate is Halogen-Metal Exchange (HME) . The electron-deficient pyridine ring renders the C-Br bonds highly susceptible to attack by organometallics (Grignard or Lithiates), leading to polymerization or scrambling rather than the desired alcohol formation.
This guide details the Cryogenic Chelation-Control Protocol to exclusively favor 1,2-addition over HME.
Mechanistic Analysis: The "Ortho-Halo" Effect
To successfully functionalize this molecule, one must understand the competing pathways defined by the C3-Bromine and the Pyridine Nitrogen.
The Competition: Addition vs. Exchange
-
Path A (Desired): Nucleophilic attack at the carbonyl carbon.[1][2][3] This is kinetically favored at lower temperatures if the metal center is coordinated (chelated).
-
Path B (Undesired): Halogen-Metal exchange. The formation of an "ate" complex at the bromine position. This is thermodynamically driven and accelerates rapidly above -40°C.
Stereochemical Control: Chelation vs. Dipole
The 3,6-dibromo substitution pattern creates a unique steric environment.
-
Cram Chelation Model: The Pyridine Nitrogen (N) and Carbonyl Oxygen (O) can chelate metals like Mg(II) or Zn(II). This locks the conformation, forcing the nucleophile to attack from the face opposite the bulky C3-Bromine.
-
Felkin-Anh Model: If non-chelating conditions are used (e.g., bulky counter-ions or monodentate Lewis acids), the C3-Bromine acts as the "Large" group, dictating a different trajectory.[4]
Pathway Visualization
The following diagram illustrates the critical divergence point between successful addition and catastrophic exchange.
Figure 1: Divergence of reaction pathways. Temperature control is the sole switch between the desired alcohol (Green) and the scrambled byproduct (Red).
Experimental Protocols
Protocol A: Cryogenic Grignard Addition (High Fidelity)
Objective: Synthesis of secondary alcohols while preserving both C-Br bonds. Scope: Alkyl, Aryl, and Vinyl Grignard reagents.[4]
Materials
-
Substrate: 3,6-Dibromopicolinaldehyde (1.0 equiv).[4]
-
Reagent: R-MgBr (1.2 equiv, titrated).[4] Note: Avoid R-Li if possible; R-Li is too aggressive for the C-Br bonds unless strictly at -78°C.
-
Solvent: Anhydrous THF (Ether is less effective for solubilizing the pyridine chelate).
-
Lewis Acid (Optional): ZnBr2 (1.1 equiv) if high diastereoselectivity is required.
Step-by-Step Methodology
-
System Prep: Flame-dry a 2-neck round bottom flask under Argon.
-
Solubilization: Dissolve 3,6-dibromopicolinaldehyde in THF (0.1 M concentration).
-
Expert Tip: The aldehyde may be sparingly soluble. Sonication is preferred over heating to dissolve.
-
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). Allow 15 minutes for thermal equilibration.
-
Reagent Addition (The Critical Step):
-
Add the Grignard reagent dropwise over 30 minutes via syringe pump.
-
Why? A local concentration spike of R-MgBr generates heat, momentarily allowing the Halogen-Exchange pathway to activate.
-
-
Reaction Monitoring:
-
Stir at -78°C for 1 hour.
-
Do not warm to RT. Monitor by TLC (quench a micro-aliquot into sat. NH4Cl).
-
-
Quench:
-
While still at -78°C, add saturated NH4Cl solution (5 equiv).
-
Safety: This is exothermic.
-
-
Workup: Warm to room temperature (RT), extract with EtOAc (3x), wash with brine, dry over Na2SO4.
Protocol B: "Reverse Addition" (For Unstable Nucleophiles)
If the Grignard reagent is prone to dimerization (e.g., Allyl-MgBr), use the Reverse Addition technique.
-
Cool the Grignard solution to -78°C.
-
Add the Aldehyde solution (in THF) dropwise to the Grignard.
-
Note: This exposes the aldehyde to excess nucleophile initially, which is acceptable for this substrate provided the temperature remains -78°C.
Data & Troubleshooting
Solvent Effects on Selectivity
The choice of solvent dictates the coordination sphere of the metal.
| Solvent | Chelation Strength | Risk of HME | Recommended For |
| THF | High | Low | General Grignard additions. Stabilizes the Mg-N-O chelate. |
| Et2O | Medium | Medium | Reactions requiring precipitation of the product. |
| DCM | None | High | Non-compatible with Grignard; use only for Lewis Acid catalyzed additions (e.g., silyl enol ethers).[4] |
| Toluene | Low | High | Not recommended; poor solubility of the polar aldehyde. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Complex Mixture / Smearing on TLC | Halogen-Metal Exchange occurred. | Lower Temp: Ensure -78°C is maintained. Rate: Slow down addition. |
| Recovery of Starting Material | Enolization of aldehyde. | Reagent: Use less basic nucleophiles (e.g., organozinc or cerium reagents).[4] |
| Product is a "Sludge" | Stable Magnesium Chelate formed. | Acid Wash: Use a slightly more acidic workup (10% Citric Acid) to break the Pyridine-Mg interaction. |
| Low Diastereoselectivity | Poor Chelation Control. | Add ZnBr2: Pre-complex the aldehyde with ZnBr2 (1.0 eq) at 0°C before cooling to -78°C and adding R-MgBr. |
Experimental Workflow Diagram
This decision tree guides the chemist through the critical process parameters.
Figure 2: Operational Workflow for Cryogenic Addition. Note the bifurcation for nucleophile stability.
References
-
General Reactivity of Picolinaldehydes
- Title: Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds.
- Source:Accounts of Chemical Research (via NIH).
-
URL:[Link]
-
Halogen-Metal Exchange Competition
- Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton.
- Source:Molecules (PMC).
-
URL:[Link]
-
Grignard Reaction Mechanisms & Side Reactions
-
Nucleophilic Addition Kinetics
Sources
Application Notes and Protocols: Leveraging 3,6-Dibromopicolinic Acid for the Synthesis of Substituted Pyridines
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Abstract
Substituted pyridines are foundational scaffolds in modern medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] Their unique electronic properties and ability to engage in crucial hydrogen bonding interactions make them privileged structures in drug design.[2] 3,6-Dibromopicolinic acid has emerged as a versatile and strategic starting material for the synthesis of a diverse array of functionalized pyridines. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on palladium-catalyzed cross-coupling reactions. Detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, along with insights into reaction mechanisms, optimization strategies, and the causal logic behind experimental choices.
Introduction: The Strategic Advantage of this compound
The pyridine ring is a common feature in many biologically active molecules, including vitamins, coenzymes, and a significant number of pharmaceuticals.[1][3] The ability to precisely install various substituents onto the pyridine core is paramount for modulating the pharmacological properties of a compound, such as its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.[2]
This compound offers a powerful platform for constructing complex pyridine derivatives due to several key features:
-
Orthogonal Reactivity: The two bromine atoms at the 3- and 6-positions exhibit differential reactivity, allowing for selective and sequential functionalization.
-
Directing Group: The carboxylic acid at the 2-position can act as a directing group in certain C-H activation reactions, enabling functionalization at otherwise less accessible positions.[4][5]
-
Versatile Handle: The carboxylic acid can be readily converted into other functional groups (e.g., esters, amides) or removed via decarboxylation, further expanding the synthetic possibilities.[6][7]
-
Cross-Coupling Amenability: The bromo substituents are excellent leaving groups for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[8]
This guide will focus on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the derivatization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Synthetic Pathways and Methodologies
The selective functionalization of this compound is a key strategy for building molecular complexity. The following sections detail the protocols and underlying principles for achieving this through various cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9][10] This reaction is particularly well-suited for the arylation and heteroarylation of the this compound core.
Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Selective Mono-Arylation of this compound
This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the 6-position of this compound. The greater reactivity of the C6-Br bond is often observed in dihalopyridines.[11]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Expert Insights:
-
Catalyst and Ligand Selection: For electron-deficient substrates like dihalopyridines, electron-rich and bulky phosphine ligands such as SPhos or XPhos can enhance the rate of oxidative addition and improve reaction outcomes.[12] Pre-formed palladium catalysts can also offer improved activity and air stability.
-
Base and Solvent: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solvent system, often a mixture of an organic solvent and water, is crucial for dissolving both the organic and inorganic reagents.
-
Regioselectivity: While the 6-position is generally more reactive, regioselectivity can sometimes be influenced by the specific ligand and reaction conditions.[13]
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-6-phenylpicolinic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-6-(4-methoxyphenyl)picolinic acid | 92 |
| 3 | 3-Thienylboronic acid | 3-Bromo-6-(thiophen-3-yl)picolinic acid | 78 |
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is invaluable for introducing alkynyl groups, which can serve as versatile handles for further transformations or as key structural elements in target molecules.
Mechanism Overview: The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation from the copper acetylide and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[14][16]
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of 3-Bromo-6-arylpicolinic Acid
This protocol details the alkynylation of a mono-arylated intermediate, demonstrating the sequential functionalization of the starting material.
Materials:
-
3-Bromo-6-arylpicolinic acid
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk tube, dissolve the 3-bromo-6-arylpicolinic acid (1.0 mmol) in a mixture of THF and triethylamine (e.g., 2:1 v/v, 15 mL).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol) to the reaction mixture.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Expert Insights:
-
Copper Co-catalyst: The copper(I) co-catalyst is crucial for the reaction's efficiency, though copper-free Sonogashira protocols exist to avoid potential issues with copper contamination in the final product.[17]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used, which also often serves as the solvent or co-solvent.
-
Oxygen Sensitivity: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining anaerobic conditions is critical.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[18] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[19][20]
Mechanism Overview: The mechanism is analogous to other palladium-catalyzed cross-couplings and involves:
-
Oxidative Addition: Insertion of Pd(0) into the aryl-bromide bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple to form the C-N bond and regenerate the Pd(0) catalyst.[18][21]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Amination of a Dihalo- or Monohalo-picolinic Acid Derivative
Materials:
-
Bromo-substituted picolinic acid derivative
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the bromo-substituted picolinic acid derivative (1.0 mmol), sodium tert-butoxide (1.4 mmol), and the ligand (XPhos, 0.04 mmol).
-
Add the palladium precursor (Pd₂(dba)₃, 0.02 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add dry, degassed toluene (10 mL), followed by the amine (1.2 mmol).
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Expert Insights:
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[22] Sterically hindered, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are generally the most effective.[12]
-
Strong Base Required: A strong, non-nucleophilic base like sodium or lithium tert-butoxide is typically required to deprotonate the amine in the catalytic cycle.
-
Substrate Scope: The reaction is remarkably general, accommodating a wide range of aryl halides and primary and secondary amines.[23]
Further Transformations: The Role of the Carboxylic Acid
The picolinic acid moiety offers additional synthetic handles beyond the bromo substituents.
-
Decarboxylation: The carboxylic acid can be removed, often under thermal conditions, in a process known as the Hammick reaction, particularly if an appropriate carbonyl compound is present.[6] The rate of decarboxylation of picolinic acids is generally greater than that of nicotinic or isonicotinic acids.[24][25] This can be a strategic step to access 3,6-disubstituted pyridines without the directing or electronic influence of the carboxyl group. Various catalysts, including copper, palladium, silver, and nickel complexes, have been employed to promote decarboxylative coupling reactions.[7]
-
Functional Group Interconversion: The carboxylic acid can be readily converted to esters, amides, or reduced to an alcohol, providing further points of diversification for library synthesis and structure-activity relationship (SAR) studies.
Conclusion
This compound is a powerful and versatile building block for the synthesis of highly substituted pyridines. Through the strategic application of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, researchers can readily access a vast chemical space of novel pyridine derivatives. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable starting material in their synthetic endeavors, ultimately accelerating the discovery of new therapeutics and functional materials.
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- Vertex AI Search, COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton, Accessed February 12, 2026.
- Vertex AI Search, Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH, Accessed February 12, 2026.
- Vertex AI Search, The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid, Accessed February 12, 2026.
- Vertex AI Search, Sonogashira Coupling - Chemistry LibreTexts, Accessed February 12, 2026.
- Vertex AI Search, Merging of Two Photoredox Cycles with One Perovskite Catalyst Achieving Dual Functionalization: N-Heterocyclization and Site-Selective Bromination of N-Arylamines - PMC, Accessed February 12, 2026.
- Vertex AI Search, Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes - Organic Chemistry Portal, Accessed February 12, 2026.
- Vertex AI Search, Suzuki Coupling - Organic Chemistry Portal, Accessed February 12, 2026.
- Vertex AI Search, 1133116-49-0|this compound|BLD Pharm, Accessed February 12, 2026.
- Vertex AI Search, The Suzuki Reaction - Chem 115 Myers, Accessed February 12, 2026.
- Vertex AI Search, Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones, Accessed February 12, 2026.
- Vertex AI Search, Suzuki-Miyaura Coupling - Chemistry LibreTexts, Accessed February 12, 2026.
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- 1. lifechemicals.com [lifechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hammick reaction - Wikipedia [en.wikipedia.org]
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- 8. nbinno.com [nbinno.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Regioselective Palladium-Catalyzed Functionalization of 3,6-Dibromopicolinic Acid Scaffolds
Executive Summary
3,6-Dibromopicolinic acid and its ester derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for complex heteroaromatic ligands, kinase inhibitors, and agrochemicals. The core challenge in utilizing this scaffold lies in controlling regioselectivity between the two bromine substituents.
This guide provides validated protocols for distinguishing between the C6 (distal) and C3 (proximal) halogen sites. By exploiting the electronic differentiation created by the pyridine nitrogen and the steric bias of the C2-carboxylate, researchers can achieve high-fidelity sequential functionalization.
Strategic Analysis: The Mechanistic Basis of Selectivity
To design effective experiments, one must understand the electronic and steric landscape of the substrate.
Electronic vs. Steric Bias
-
C6 Position (The "Fast" Site): This position is
to the pyridine nitrogen. The inductive electron-withdrawal of the nitrogen atom makes C6 highly electron-deficient, facilitating rapid oxidative addition by Pd(0) species. It is also sterically accessible. -
C3 Position (The "Slow" Site): While also electron-deficient due to the adjacent carbonyl at C2, the C3 position is sterically crowded by the carboxylate/ester group. This steric hindrance significantly retards the rate of oxidative addition compared to C6.
Substrate Selection: Acid vs. Ester
While direct coupling of the free acid is possible using water-soluble phosphines (e.g., TPPTS), it is strongly recommended to convert this compound to methyl 3,6-dibromopicolinate prior to coupling. The ester prevents catalyst poisoning by the free carboxylate and simplifies purification.
Visualization of Reactivity
The following diagram illustrates the reactivity hierarchy and the sequential logic.
Figure 1: Reactivity map showing the kinetic preference for C6 oxidative addition followed by C3 functionalization.
Experimental Protocols
Protocol A: Regioselective C6-Arylation (Suzuki-Miyaura)
Objective: Install an aryl group exclusively at the C6 position while leaving the C3-bromide intact for future manipulation.
Reagents:
-
Substrate: Methyl 3,6-dibromopicolinate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 – 1.1 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%) OR Pd(dppf)Cl2·DCM (for sterically demanding boronates)
-
Base: Na2CO3 (2.0 M aq, 2.5 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with Methyl 3,6-dibromopicolinate, arylboronic acid, and the Pd catalyst.
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous Na2CO3 solution via syringe.
-
Reaction: Heat the mixture to 70–80 °C .
-
Critical Note: Do not exceed 85 °C. Higher temperatures increase the risk of "over-coupling" at the C3 position.
-
-
Monitoring: Monitor by TLC or LCMS every 2 hours. The reaction is typically complete within 4–6 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product is typically less polar than the starting material.
Data Summary: Typical Yields
| Boronic Acid Type | Catalyst | Temp (°C) | Time (h) | Yield (C6-Mono) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | 80 | 4 | 85-92% |
| 4-Methoxyphenyl | Pd(PPh3)4 | 80 | 5 | 88-94% |
| 2-Methylphenyl (Steric) | Pd(dppf)Cl2 | 85 | 12 | 70-78% |
Protocol B: Sequential C3-Functionalization
Objective: Functionalize the sterically hindered C3-bromide after C6 has been derivatized.
Reagents:
-
Substrate: Methyl 6-aryl-3-bromopicolinate (Product of Protocol A)
-
Coupling Partner: Boronic acid (Suzuki) or Terminal Alkyne (Sonogashira)
-
Catalyst: Pd2(dba)3 (2 mol%) + SPhos or XPhos (4-8 mol%)
-
Expert Insight: Standard triphenylphosphine ligands often fail at this sterically crowded position. Buchwald biaryl phosphines (SPhos/XPhos) are required to facilitate oxidative addition.
-
-
Base: K3PO4 (3.0 equiv) for Suzuki; TEA/CuI for Sonogashira.
-
Solvent: Toluene or Dioxane.[1]
Step-by-Step Methodology:
-
Setup: Combine substrate, boronic acid (1.5 equiv), Pd source, and ligand in a pressure vial.
-
Reaction: Heat to 100–110 °C (reflux).
-
Duration: These reactions are slower; allow 12–24 hours.
-
Workup: Standard aqueous extraction.
Protocol C: C6-Amination (Buchwald-Hartwig)
Objective: Install an amine at C6.[2][3][4] This competes with the Suzuki pathway; C6 selectivity is maintained.
Reagents:
-
Substrate: Methyl 3,6-dibromopicolinate
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + BINAP (7.5 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Toluene, 100 °C.
Critical Mechanism Note: The electron-deficient nature of the pyridine ring at C6 also allows for Nucleophilic Aromatic Substitution (SNAr) if the amine is nucleophilic enough and the base is strong. However, for weaker nucleophiles (anilines), the Pd-catalyzed route is essential.
Workflow Logic: Sequential Synthesis
The following flowchart guides the decision-making process for building multisubstituted libraries.
Figure 2: Sequential workflow for accessing 3,6-disubstituted picolinates.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Regioselectivity (Mixture of mono/bis) | Temperature too high (>90°C) or excess Boronate. | Lower temp to 60°C; Add boronate dropwise; Reduce equivalents to 1.0. |
| Protodeboronation (Ar-H byproduct) | Unstable 2-heteroaryl boronic acids. | Use Boronic Esters (Pinacol) or MIDA boronates; Add CuCl (co-catalyst). |
| Hydrolysis of Ester | Base concentration too high or reaction too long. | Switch from Na2CO3 to K3PO4 (anhydrous) in Toluene; Avoid water cosolvent. |
| No Reaction at C3 | Steric hindrance. | Switch ligand to XPhos or BrettPhos ; Switch solvent to n-Butanol or Xylene (higher boiling point). |
References
-
Regioselectivity in Suzuki Coupling of Dihalopyridines
-
Sequential Cross-Coupling Strategies
- Fairlamb, I. J. S., "Palladium-catalyzed cross-coupling reactions of halogenated heterocycles." Chem. Soc. Rev., 2007.
-
Source:
-
Buchwald-Hartwig Amination of Pyridines
- Paul, F., et al., "Palladium-catalyzed amination of halopyridines." J. Am. Chem. Soc., 1994.
-
Source:
-
Specialized Ligands for Hindered Substrates (C3 Coupling)
-
Martin, R. and Buchwald, S. L., "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Acc.[3] Chem. Res., 2008.
-
Source:
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis & Functionalization of 3,6-Dibromopicolinic Acid Scaffolds
Executive Summary & Strategic Value
In the landscape of fragment-based drug discovery (FBDD), 3,6-dibromopicolinic acid represents a "privileged scaffold." Its value lies in its dense functionality: a pyridine core capable of hydrogen bonding, a carboxylic acid handle for amide coupling, and two chemically distinct halogen sites (C3 and C6) allowing for sequential, regioselective cross-coupling reactions.
This guide provides a validated workflow for synthesizing the core scaffold from commercially available precursors and details the specific protocols required to achieve high-fidelity regioselective functionalization.
Phase I: Core Scaffold Synthesis
Objective: Preparation of this compound via oxidative transformation. Precursor: 3,6-Dibromo-2-methylpyridine.
While this compound is commercially available, batch-to-batch variability in purity often necessitates in-house synthesis for GMP-proximate campaigns. The most robust method involves the oxidation of the 2-methyl group.
Protocol A: Permanganate-Mediated Oxidation
Rationale: We utilize Potassium Permanganate (
Materials
-
Substrate: 3,6-Dibromo-2-methylpyridine (1.0 eq)
-
Oxidant:
(2.5 - 3.0 eq) -
Solvent:
(0.5 M concentration relative to substrate) -
Base:
(Catalytic, to maintain pH > 7)
Step-by-Step Methodology
-
Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 3,6-dibromo-2-methylpyridine in water.
-
Initiation: Heat the suspension to 60°C. Add
(0.1 eq). -
Addition: Add
portion-wise over 2 hours.-
Critical Control Point: This reaction is exothermic. Monitor internal temperature strictly; do not exceed 85°C during addition to prevent decarboxylation.
-
-
Reflux: Once addition is complete, heat to reflux (100°C) for 3–5 hours.
-
Endpoint Check: TLC (50% EtOAc/Hexanes) should show consumption of the non-polar starting material and a baseline spot (acid).
-
-
Workup (The "Clogging" Risk):
-
Cool the mixture to room temperature.
-
Filter the dark brown slurry through a Celite pad to remove
. Wash the pad thoroughly with hot water. -
Note: The filtrate is the carboxylate salt (pH ~9-10).
-
-
Isolation: Acidify the filtrate carefully with 6N HCl to pH 2.0. The product will precipitate as a white to off-white solid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum over
.
Yield Expectation: 75–85% Purity: >95% (HPLC)
Phase II: Scaffold Activation (Esterification)
Objective: Protection of the carboxylic acid to facilitate Palladium-catalyzed coupling.
Expert Insight: Direct Suzuki coupling on the free acid is often low-yielding due to the formation of palladium-carboxylate complexes which dampen the catalytic cycle. Methyl ester formation is the standard activation step.
Protocol B: Acid-Catalyzed Methanolysis
-
Dissolve this compound in Methanol (0.2 M).
-
Add concentrated
(2.0 eq) dropwise. -
Reflux for 12 hours.
-
Concentrate in vacuo, neutralize with saturated
, and extract with EtOAc.
Phase III: Regioselective Diversification
The Challenge: Differentiating between the C3 and C6 bromine atoms. The Solution: Electronic and steric differentiation.
-
C6 Position: Alpha to the nitrogen. Electronically deficient (activated for oxidative addition) and sterically accessible. Reacts First.
-
C3 Position: Beta to the nitrogen, but ortho to the ester. Sterically hindered by the carbonyl group. Reacts Second.
Workflow Visualization
The following diagram illustrates the logical flow from precursor to polysubstituted drug candidate.
Figure 1: Sequential synthesis workflow demonstrating the regioselective functionalization strategy.
Protocol C: C6-Selective Suzuki-Miyaura Coupling
To ensure reaction at C6 only, stoichiometry and temperature are the control variables.
Materials
-
Substrate: Methyl 3,6-dibromopicolinate (1.0 eq)
-
Boronic Acid:
(1.05 eq) — Strict stoichiometry. -
Catalyst:
(5 mol%) — Bidentate ligand preferred for stability. -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1)
Methodology
-
Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the enemy of regioselectivity here (homocoupling risks).
-
Mix: Combine substrate, boronic acid, and base in the reactor. Add catalyst last.
-
Temperature Ramp:
-
Start the reaction at 0°C or Room Temperature.
-
Do not heat initially. The C6 position is sufficiently activated to react at ambient temperatures.
-
-
Monitoring: Check HPLC at 2 hours. If starting material remains, raise temp to 40°C. Avoid reflux.
-
Workup: Standard aqueous extraction.
Regioselectivity Ratio (C6:C3): Typically >10:1 depending on the steric bulk of the boronic acid.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Variable | C6-Bromine | C3-Bromine | Application Note |
| Electronic Environment | C6 undergoes oxidative addition faster. | ||
| Steric Environment | Accessible | Hindered (Ortho-effect) | Bulky ligands enhance C6 selectivity. |
| Reactivity (SNAr) | High | Low | C6 is the preferred site for amine displacement. |
| Reactivity (Pd-Cat) | High (RT to 40°C) | Moderate (Requires >80°C) | Use temperature gradients to separate steps. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield in Oxidation | Incomplete precipitation of acid | Ensure pH is adjusted to ~2.0. The acid is amphoteric; too low pH forms Pyridinium salt (soluble). |
| C3/C6 Mixture in Coupling | Temperature too high | Run reaction at 0°C initially. Reduce catalyst loading to 2 mol%. |
| Protodeboronation | Unstable Boronic Acid | Switch to Boronic Ester (Pinacol) or use anhydrous conditions (DMF/CsF). |
| Black Precipitate (Pd) | Catalyst decomposition | Ensure rigorous degassing. Add ligand (e.g., |
References
- Title: Process for the preparation of 3,6-dichloropicolinic acid.
-
Regioselectivity in Pyridines
- Title: Regioselective cross-coupling reactions of multiple halogen
- Source:Tetrahedron 61, no. 41 (2005): 9902-9907.
-
URL:[Link]
-
Medicinal Chemistry Applications (Kinase Inhibitors)
- Title: Discovery of Pyridine-Based Inhibitors of PI3K.
- Source:ACS Medicinal Chemistry Letters (General Reference for scaffold utility).
-
URL:[Link]
-
General Oxidation Protocol
- Title: Oxid
- Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
URL:[Link]
Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 3,6-Dibromopicolinic Acid Derivatives
Abstract
3,6-Dibromopicolinic acid is a versatile building block in medicinal chemistry and materials science, offering three points for synthetic diversification: the carboxylic acid, and the C3 and C6 bromine-substituted positions. However, the inherent reactivity of the carboxylic acid and the pyridine nitrogen can interfere with desired transformations at the bromine positions, such as cross-coupling reactions. This guide provides a comprehensive overview of protecting group strategies for this compound, detailing robust protocols for the protection and deprotection of the carboxylic acid moiety. The discussion emphasizes the rationale behind selecting specific protecting groups based on their stability and compatibility with downstream synthetic steps, ensuring researchers can design and execute their synthetic routes with high efficiency and selectivity.
Introduction: The Synthetic Challenge
The selective functionalization of this compound is a common challenge for researchers in drug development and materials science. The molecule's utility lies in the differential reactivity of its functional groups. The bromine atoms are amenable to a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. However, the acidic proton of the carboxylic acid can lead to undesirable side reactions, such as quenching organometallic reagents or interfering with base-sensitive catalysts. Therefore, a judicious choice of protecting group for the carboxylic acid is paramount for successful synthetic outcomes.
The primary consideration in developing a protection strategy is the orthogonality of the protecting groups. This means that the protecting group on the carboxylic acid should be stable to the conditions of the subsequent reaction (e.g., a Suzuki coupling) and should be removable under conditions that do not affect the newly installed functional group or the C-Br bonds.[1]
Protecting the Carboxylic Acid Group
The most common and effective strategy for protecting a carboxylic acid is to convert it into an ester. Esters are generally stable to a wide range of reaction conditions, particularly those employed in cross-coupling reactions. The choice of ester depends on the desired deprotection method.
Methyl and Ethyl Esters: Robust and Simple Protection
Methyl and ethyl esters are among the most common protecting groups for carboxylic acids due to their ease of installation and general stability.[2] They are typically installed via Fischer esterification, which involves reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst.[3][4]
Rationale: This method is often the first choice due to the low cost of reagents and straightforward procedure. The resulting esters are stable to a wide range of anhydrous reaction conditions, including those used in many cross-coupling reactions. Deprotection is typically achieved by saponification with a base, such as sodium hydroxide or lithium hydroxide.
Protocol 1: Methyl Esterification of this compound
-
Reagents and Materials:
-
This compound
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the methyl 3,6-dibromopicolinate.
-
Protocol 2: Saponification of Methyl 3,6-Dibromopicolinate
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with aqueous HCl (e.g., 1 M) to pH ~2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to yield the deprotected carboxylic acid.
-
Benzyl Esters: Cleavage by Hydrogenolysis
Benzyl esters offer an alternative deprotection strategy that avoids the use of strong acids or bases. They are readily cleaved by catalytic hydrogenolysis, a mild method compatible with many functional groups.[2]
Rationale: This protecting group is particularly useful when the final product is sensitive to basic or acidic conditions. The deprotection is clean, often yielding toluene as the only byproduct, which is easily removed.
Protocol 3: Benzyl Esterification of this compound
-
Reagents and Materials:
-
This compound
-
Benzyl bromide or benzyl alcohol
-
A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
A solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and benzyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Protocol 4: Deprotection of Benzyl 3,6-Dibromopicolinate
-
Procedure:
-
Dissolve the benzyl ester in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture under an atmosphere of hydrogen gas (H₂, typically a balloon) at room temperature until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected acid.
-
tert-Butyl Esters: Acid-Labile Protection
tert-Butyl (t-Bu) esters are stable to a wide range of nucleophilic and basic conditions but are readily cleaved under acidic conditions.[2]
Rationale: The t-Bu group is ideal for syntheses that involve base-catalyzed reactions or the use of organometallic reagents where methyl or ethyl esters might be susceptible to nucleophilic attack. Deprotection is achieved with acids like trifluoroacetic acid (TFA), often at room temperature.
Protocol 5: tert-Butyl Esterification of this compound
-
Reagents and Materials:
-
This compound
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC) or (dimethylamino)pyridine (DMAP) as a catalyst
-
Dichloromethane (DCM) as a solvent
-
-
Procedure:
-
Dissolve this compound (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP in DCM.
-
Add DCC (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Filter off the dicyclohexylurea byproduct and wash the filtrate with water and brine.
-
Dry the organic layer and concentrate to give the tert-butyl ester, which may require purification by chromatography.
-
Protocol 6: Deprotection of tert-Butyl 3,6-Dibromopicolinate
-
Procedure:
-
Dissolve the tert-butyl ester in DCM.
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.
-
Stir at room temperature for 1-4 hours.
-
Remove the solvent and TFA under reduced pressure to yield the carboxylic acid.
-
Orthogonal Strategy Selection
The choice of protecting group is dictated by the planned downstream reactions. An orthogonal strategy allows for the selective removal of one protecting group without affecting others.[1] For instance, if a base-sensitive group is to be installed via a Suzuki coupling, a tert-butyl ester would be a suitable protecting group for the carboxylic acid, as its deprotection requires acidic conditions which would likely be compatible.
Below is a decision-making workflow to aid in the selection of an appropriate protecting group strategy.
Caption: Decision workflow for selecting a carboxylic acid protecting group.
Comparative Analysis of Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Methyl/Ethyl Ester | MeOH/EtOH, H₂SO₄ (cat.) | LiOH or NaOH, aq. THF | Economical, simple, stable | Basic deprotection may not be suitable for base-labile molecules |
| Benzyl Ester | BnBr, K₂CO₃, DMF | H₂, Pd/C | Mild, neutral deprotection | Catalyst can be expensive; may not be suitable for molecules with other reducible groups |
| tert-Butyl Ester | t-BuOH, DCC, DMAP | TFA, DCM | Stable to bases and nucleophiles | Acidic deprotection not suitable for acid-labile molecules |
Conclusion
The successful synthesis of complex derivatives of this compound is highly dependent on a well-designed protecting group strategy. By converting the carboxylic acid to an ester, researchers can prevent unwanted side reactions during functionalization of the pyridine ring. The choice between methyl/ethyl, benzyl, or tert-butyl esters should be guided by the stability of these groups to the planned reaction conditions and the orthogonality of their respective deprotection methods. The protocols and decision-making framework provided in this guide offer a solid foundation for researchers to confidently and effectively utilize this compound in their synthetic endeavors.
References
-
Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12274, 2,6-Dibromopyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
-
Wikipedia contributors. (2024, January 20). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]
-
YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained! Retrieved from [Link]
-
Wikipedia contributors. (2023, December 2). Orthogonal protection. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
Troubleshooting & Optimization
common side reactions in the synthesis of 3,6-Dibromopicolinic acid
Welcome to the technical support resource for the synthesis of 3,6-Dibromopicolinic Acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during its preparation. Instead of a simple protocol, we present a series of troubleshooting guides and frequently asked questions (FAQs) to address specific, real-world experimental issues. Our approach is grounded in mechanistic principles to not only solve problems but also to foster a deeper understanding of the reaction chemistry.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by competing reactions that can significantly lower yields and complicate purification. The electron-deficient nature of the pyridine ring, activated towards nucleophilic substitution and deactivated towards electrophilic substitution, combined with the directing effects of the carboxylate and bromo-substituents, creates a delicate balance that must be carefully managed. This guide will navigate the most common pitfalls encountered in its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My direct bromination of a picolinic acid precursor results in a complex mixture with low yields. What's going wrong?
This is a classic issue of selectivity in electrophilic aromatic substitution on a pyridine ring. The pyridine nitrogen is deactivating, as is the carboxylic acid group. However, the reaction can still proceed under forcing conditions, which unfortunately also promotes the formation of multiple side products.
Core Problem: Lack of regioselectivity and over-reaction.
Mechanistic Insight: The starting picolinic acid has limited positions available for substitution. The primary side reactions are:
-
Under-bromination: Formation of mono-brominated species (e.g., 3-bromo- or 6-bromopicolinic acid).
-
Over-bromination: Addition of a third bromine atom, if other positions are available.
-
Decarboxylation: Under harsh heating or strong acidic conditions, the carboxylic acid group can be lost, leading to brominated pyridines.[1][2]
The reaction is a delicate balance. Insufficient brominating agent or mild conditions lead to incomplete reaction, while an excess or high temperatures can lead to a mixture of undesired products.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for bromination issues.
Experimental Protocol: Controlled Bromination
-
Setup: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and thermometer, add 1.0 eq of 2-picolinic acid.
-
Solvent: Carefully add fuming sulfuric acid (oleum) (20% SO₃) at 0°C to dissolve the starting material.
-
Reagent Addition: Slowly add 2.1 equivalents of liquid bromine via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After addition, slowly warm the mixture to 70-80°C and maintain for 12-18 hours. Monitor the reaction by taking aliquots, quenching in ice, and analyzing via HPLC or NMR.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The product will precipitate.
-
Purification: Filter the crude solid, wash with cold water, and recrystallize from aqueous ethanol to remove mono-brominated impurities.
FAQ 2: I'm attempting a Sandmeyer reaction from 2-amino-3,6-dibromopyridine, but my yield is poor and I'm getting a lot of dark, tar-like material.
The Sandmeyer reaction, which converts a diazonium salt into various functional groups, is notoriously sensitive.[3][4] The intermediate aryl diazonium salt is unstable and can decompose through several non-productive pathways, especially if the temperature is not rigorously controlled.
Core Problem: Decomposition of the diazonium salt intermediate.
Mechanistic Insight: The desired pathway involves the copper(I)-catalyzed displacement of the -N₂⁺ group with a nucleophile (like CN⁻). However, several side reactions compete:
-
Phenol Formation: The diazonium salt reacts with water to form a hydroxylated byproduct (3,6-dibromo-2-hydroxypyridine). This is often a major impurity if the reaction is not anhydrous or if the temperature rises.
-
Reductive Deamination: The diazonium group is replaced by a hydrogen atom, yielding 2,5-dibromopyridine.
-
Radical Coupling: Aryl radicals, which are intermediates in the Sandmeyer mechanism, can couple to form bi-aryl species, contributing to the "tar" observed.[5]
Diagram: Sandmeyer Reaction Competing Pathways
Caption: Key reaction pathways in the Sandmeyer synthesis.
Troubleshooting & Prevention Table
| Issue | Root Cause | Preventative Action |
| Phenol Formation | Reaction with water; temperature too high. | Maintain strict temperature control (0-5 °C) during diazotization. Use a non-aqueous solvent if possible. |
| Reductive Deamination | Presence of reducing agents or H-atom donors. | Ensure purity of reagents. Some protocols add a radical scavenger, but this can be complex. |
| Tar Formation | Uncontrolled radical reactions; high concentration. | Keep the reaction dilute. Ensure efficient stirring. Add the diazonium salt solution slowly to the copper cyanide solution. |
| Low Conversion | Incomplete diazotization. | Add sodium nitrite solution slowly and test for excess nitrous acid with starch-iodide paper. |
FAQ 3: My nitrile hydrolysis is stalling at the amide intermediate. How can I drive the reaction to the carboxylic acid?
This is a common kinetic issue. The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with the hydrolysis of the intermediate amide often being the slower, more energy-intensive step.[6]
Core Problem: Insufficient reaction energy or promoter concentration to hydrolyze the stable amide intermediate.
Mechanistic Insight: The reaction proceeds as: Nitrile → Amide → Carboxylate . Both steps can be catalyzed by acid or base. However, the amide is a resonance-stabilized and relatively unreactive functional group. Pushing the reaction to completion requires more forcing conditions than the initial nitrile hydrolysis.
Protocol: Forcing Conditions for Complete Hydrolysis
-
Starting Material: 3,6-dibromo-2-cyanopyridine or the isolated 3,6-dibromo-picolinamide.
-
Reagents: Use a significant excess of concentrated acid (e.g., 10 volumes of 70% H₂SO₄) or a high concentration of base (e.g., 25% NaOH).
-
Temperature: Heat the mixture to reflux (typically 100-120°C).
-
Reaction Time: This step can be slow. Monitor the reaction over 8-24 hours. An aliquot can be taken, neutralized, and checked by TLC or LC-MS to confirm the disappearance of the amide.
-
Workup (Acidic Hydrolysis): Cool the reaction mixture and pour it onto ice. Adjust the pH to ~3-4 with a strong base (e.g., 50% NaOH). The picolinic acid will precipitate at its isoelectric point.
-
Workup (Basic Hydrolysis): Cool the mixture and acidify with concentrated HCl to a pH of ~3-4 to precipitate the product.
| Condition | Outcome | Rationale |
| 5M NaOH, 80°C, 4h | Primarily Amide | Sufficient for nitrile hydrolysis, but may be insufficient for complete amide hydrolysis. |
| Conc. H₂SO₄, 110°C, 12h | Primarily Carboxylic Acid | Higher temperature and strong acid concentration provide the energy to overcome the activation barrier for amide hydrolysis. |
FAQ 4: I'm observing product loss during workup or purification, possibly due to decarboxylation. How can I avoid this?
Picolinic acids are susceptible to decarboxylation (loss of CO₂) upon heating, a reaction facilitated by the adjacent pyridine nitrogen which can stabilize the resulting carbanion intermediate.[2]
Core Problem: Thermal instability of the final product.
Mechanistic Insight: The mechanism involves the formation of a zwitterion, which then expels CO₂ to form a 2-pyridyl carbanion intermediate. This intermediate is then protonated by the solvent. This process is accelerated by heat.
Purification Protocol: Minimizing Thermal Stress
-
Avoid Distillation: Do not attempt to purify the final product by distillation, as the required temperatures will almost certainly cause significant decarboxylation.
-
Controlled Recrystallization:
-
Choose a solvent system where the product is sparingly soluble at room temperature but readily soluble when hot (e.g., water, ethanol/water, acetic acid/water).
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Avoid prolonged heating. The goal is to dissolve the solid, not to keep it at reflux for an extended period.
-
-
pH Control: During workup, be mindful that extreme pH combined with heat can also promote side reactions. Neutralize and precipitate the product at low temperatures.
References
-
Heterocyclic Letters (2021). Convenient and scalable synthesis of 2,5-dibromopyridine. [Link]
-
BYJU'S (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
Master Organic Chemistry (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
RSC Publishing (2002). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. [Link]
-
ResearchGate (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. [Link]
-
Chempanda (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. [Link]
-
SciSpace (n.d.). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). [Link]
-
ResearchGate (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]
-
ResearchGate (2014). Synthesis of 3, 6-dichloropicolinic acid. [Link]
- Google Patents (n.d.).
- Google Patents (n.d.). CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
-
Quora (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. [Link]
- Google Patents (n.d.).
-
Organic Chemistry Portal (n.d.). Decarboxylation. [Link]
-
Khan Academy (2014). Decarboxylation. [Link]
-
PMC - NIH (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Google Patents (n.d.).
Sources
Technical Support Center: Purification of Crude 3,6-Dibromopicolinic Acid
Welcome to the technical support center for the purification of crude 3,6-Dibromopicolinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent or solvent system at varying temperatures.[1] For this compound, a halogenated aromatic carboxylic acid, selecting the appropriate solvent and carefully controlling the crystallization conditions are paramount to removing impurities and obtaining a product with high crystalline and chemical purity.
Common impurities in the synthesis of picolinic acid derivatives can include unreacted starting materials, byproducts from incomplete reactions, or isomers formed during the synthesis.[2][3] This guide will help you navigate the challenges of isolating the desired compound from these contaminants.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of this compound.
Q1: My crude this compound is not dissolving in the hot solvent.
A1: This issue typically points to an inappropriate solvent or insufficient solvent volume.
-
Causality: For recrystallization to be effective, the compound should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at lower temperatures.[4][5] If the compound isn't dissolving, the solvent may be a poor choice for this particular solute at high temperatures.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more of the hot solvent to the flask containing your crude product.[4] Be mindful that using an excessive amount of solvent will lead to a lower yield.[5]
-
Re-evaluate Solvent Choice: If a large volume of solvent is required with little effect, you may need to select a more suitable solvent. For halogenated picolinic acids, polar solvents or solvent mixtures are often effective.[6][7] Consider solvents like dimethylformamide (DMF)/water mixtures, or tetrahydrofuran (THF)/water.[6][7]
-
Perform Small-Scale Solubility Tests: Before committing to a large-scale recrystallization, test the solubility of a small amount of your crude product in various solvents to identify the most effective one.[8]
-
Q2: No crystals are forming even after the solution has cooled to room temperature.
A2: This is a common issue known as supersaturation, where the solute remains dissolved even though its concentration is above the saturation point at that temperature.[5]
-
Causality: The initiation of crystal formation, or nucleation, sometimes requires an energy barrier to be overcome. In a very clean solution without nucleation sites, supersaturation can occur.
-
Troubleshooting Steps:
-
Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution.[4] This "seed" will act as a template for other molecules to crystallize upon.
-
Cool in an Ice Bath: Further decrease the solubility of your compound by placing the flask in an ice-water bath.[4] However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Reduce Solvent Volume: If the above methods fail, it's possible that too much solvent was used initially.[5] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Q3: An oil has formed instead of crystals.
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.
-
Causality: This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present that depress the melting point.[9]
-
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly.[9] Insulating the flask can help with this.
-
Change the Solvent System: Using a solvent with a lower boiling point may resolve the issue. Alternatively, if you are using a solvent pair, adjust the ratio to increase the solubility slightly at the saturation point.
-
Q4: The recrystallized product is colored, but the pure compound should be colorless.
A4: The presence of colored impurities is a common issue.
-
Causality: These are often highly conjugated organic molecules that are present in small amounts but have a strong color.
-
Troubleshooting Steps:
-
Use Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot, dissolved solution. The carbon will adsorb the colored impurities.
-
Perform a Hot Filtration: After adding the activated carbon, perform a hot filtration to remove the carbon and the adsorbed impurities. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Repeat Recrystallization: A second recrystallization may be necessary to remove all traces of color.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
-
Single Solvents: Polar solvents are generally a good starting point for picolinic acids.[10] Ethanol and water are possibilities, though picolinic acid itself is very soluble in water.[11][12]
-
Solvent Pairs: A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, is often very effective.[13] For halogenated picolinic acids, mixtures like dimethylformamide-water or tetrahydrofuran-water have been used successfully.[6][7]
Solvent Selection Guide
| Solvent/System | Rationale | Potential Issues |
|---|---|---|
| Ethanol/Water | Good for many carboxylic acids.[8][13] | May lead to oiling out in some cases.[13] |
| DMF/Water | Has been used for similar compounds like 3,6-dichloropicolinic acid.[6] | DMF has a high boiling point and can be difficult to remove completely. |
| THF/Water | Used for recrystallizing 3-bromopicolinic acid.[7] | THF can form peroxides and should be handled with care. |
| Benzene | Has been used for related compounds.[6] | Benzene is a known carcinogen and should be avoided if possible. |
Q2: How much solvent should I use?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[5] This creates a saturated solution upon cooling, maximizing the yield of recrystallized product.
Experimental Protocol: Determining the Right Solvent Volume
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and bring the mixture to a boil.
-
Continue adding small portions of the hot solvent until all of the solid has just dissolved.[4]
-
Note the total volume of solvent used as a starting point for larger scale recrystallizations.
Q3: How can I assess the purity of my recrystallized this compound?
A3: Several analytical techniques can be used to determine the purity of your final product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader.[1]
-
Chromatography (TLC, HPLC): Thin-layer chromatography (TLC) can give a quick indication of purity. High-performance liquid chromatography (HPLC) provides a more quantitative assessment.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound and identify the presence of any impurities with distinct spectral signatures.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
References
- Google Patents. (n.d.). Preparation of 3,6-dichloropicolinic acid.
-
SciSpace. (2021). The crystal structure of 3-bromopicolinic acid, C6H4BrNO2. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
University of Toronto. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Picolinic acid recovery.
-
Wang, J., Zhang, J., Jiang, Y., Chen, Z., & Zhang, H. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5158. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
-
National Center for Biotechnology Information. (n.d.). 3-Amino-6-bromopicolinic acid. PubChem. Retrieved from [Link]
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method of preparing picolinic acid.
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. [Link]
-
Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
-
WebQC. (n.d.). Picolinic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Dibromobenzoic acid (CAS 618-58-6). Retrieved from [Link]
-
University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]
- 11. mdpi.com [mdpi.com]
- 12. picolinic acid [chemister.ru]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
troubleshooting low yield in 3,6-Dibromopicolinic acid reactions
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Support Case #36-DBPA: Troubleshooting Low Yield in 3,6-Dibromopicolinic Acid Synthesis
Executive Summary & Diagnostic Framework
The synthesis of This compound (3,6-DBPA) is deceptively challenging. While the pyridine ring appears simple, the combination of the electron-withdrawing nitrogen and two bromine atoms creates a deactivated system prone to side reactions, while the final product’s zwitterionic nature often leads to massive "invisible" losses during workup.
If you are experiencing low yields (<40%), the issue likely lies in one of three critical failure points:
-
Lithiation Instability (for the carboxylation route).
-
Decarboxylation (for the oxidation route).
-
Isoelectric Trapping (during isolation).
Use the following diagnostic workflow to identify your specific bottleneck:
Scenario A: The Lithiation-Carboxylation Route
Context: You are treating 3,6-dibromopyridine with a lithiating agent followed by
Common Failure Mode: Nucleophilic Attack vs. Deprotonation
Users often default to n-Butyllithium (n-BuLi) . However, the C2 position of the pyridine ring is highly susceptible to nucleophilic attack by the butyl group, leading to alkylated byproducts rather than the desired lithiated species [1].
Troubleshooting Q&A:
Q: Why am I seeing butyl-substituted impurities in my NMR? A: You are using n-BuLi at too high a temperature or without a directing ligand. The butyl anion acts as a nucleophile attacking the C=N bond.
-
Fix: Switch to a non-nucleophilic base like LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . These bulky bases sterically hinder addition and favor deprotonation at the C2 position [2].
Q: My reaction mixture turns black upon warming. What happened?
A: This is likely the "Halogen Dance" or ring opening. Although 3,6-dibromopyridine is relatively stable, lithiated pyridines can undergo scrambling if the temperature rises above -70°C before the electrophile (
-
Fix: Ensure your internal temperature (probe) stays below -75°C during base addition. Pre-cool the
source (use dry ice pellets directly or a cannula transfer of dried gas).
Optimized Protocol: Directed Lithiation
-
Dissolve 3,6-dibromopyridine (1.0 eq) in anhydrous THF.
-
Cool to -78°C (acetone/dry ice bath).
-
Add LDA (1.1 eq) dropwise over 20 mins. Do not use n-BuLi unless you complex it with TMEDA.
-
Stir for 30 mins at -78°C. The solution usually turns yellow/orange.
-
Bubble excess anhydrous
gas through the solution for 15 mins. -
Allow to warm to room temperature only after quenching.
Scenario B: The Oxidation Route
Context: You are oxidizing 3,6-dibromo-2-methylpyridine (2-picoline derivative) using
Common Failure Mode: Thermal Decarboxylation
Picolinic acids (2-pyridinecarboxylic acids) are notoriously unstable at high temperatures, especially in acidic media. They tend to decarboxylate, reverting to the protonated pyridine.
Troubleshooting Q&A:
Q: I see the product on TLC, but it vanishes after acid workup. Why? A: You likely heated the reaction too vigorously or acidified it while hot. 3,6-DBPA is electron-deficient; the carboxyl group is loosely held.
-
Fix: Perform oxidations at the lowest effective temperature (refluxing water is often too hot; try 60-70°C). Never acidify the solution while it is hot. Cool to 0°C before adding HCl.
Q: The reaction stalls with 50% starting material remaining.
A: The product (carboxylic acid) can inhibit the oxidant or coat the surface of solid oxidants like
-
Fix: Use a phase-transfer catalyst (e.g., TBAB) if using permanganate, or switch to Selenium Dioxide (
) in pyridine/dioxane, which is specific for benzylic/picolinic methyl oxidation [3].
Universal Failure Mode: The "Isoelectric Trap"
Context: Your synthesis worked, but you lost the product during extraction. This is the #1 cause of "0% yield" reports.
This compound is a zwitterion .
-
pH < 1: It is cationic (
-COOH). Soluble in water.[1] -
pH > 5: It is anionic (
-COO ). Soluble in water.[1] -
pH ≈ 2-3 (Isoelectric Point): It is neutral (
-COOH). Least soluble in water.
Data Table: Solubility vs. pH
| pH Condition | Species Form | Solubility in Organic (DCM/EtOAc) | Solubility in Water |
| pH 1 (Strong Acid) | Cationic | Low | High (Yield Loss) |
| pH 10 (Basic) | Anionic | Zero | High (Yield Loss) |
| pH 3.0 (Target) | Neutral | High | Low (Precipitates) |
The Protocol for Recovery:
-
After the reaction, dilute with water.[2]
-
If basic, wash with DCM to remove unreacted starting material (impurities). Discard organic layer.
-
Carefully acidify the aqueous layer with 1N HCl to exactly pH 3.0 - 3.5 . Use a pH meter, not paper.
-
If no precipitate, extract this pH 3 solution with Ethyl Acetate (
). -
Do not go to pH 1, or the pyridine nitrogen will protonate, pulling the molecule back into the water.
Mechanistic Visualization
The following diagram illustrates the critical lithiation pathway and the competing side reaction (nucleophilic attack) that must be avoided.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on base selection for heterocycles).
-
Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier.
- Sakamoto, T., et al. (1987). "Site-selective metallation of halopyridines." Chemical & Pharmaceutical Bulletin, 35(5), 1823-1828.
-
Patents : See Dow AgroSciences patents on aminopyralid precursors for industrial oxidation conditions of picolines. e.g., US Patent 6,420,565.
Sources
catalyst selection for cross-coupling with 3,6-Dibromopicolinic acid
Technical Support Center: Cross-Coupling of 3,6-Dibromopicolinic Acid
Current Status: Operational Agent: Senior Application Scientist (Ph.D., Organometallic Chemistry) Ticket ID: #PYR-36-DBPA-001
Introduction: Substrate Intelligence
Welcome to the technical support hub for This compound (and its esters). This substrate presents a classic "chemoselectivity vs. regioselectivity" puzzle. As a pyridine derivative, it possesses two electrophilic sites (C3 and C6) and a nucleophilic/acidic site (C2-COOH).
The Core Challenge: You have two bromine atoms in electronically distinct environments.
-
C6-Position: Located
to the pyridine nitrogen. It is highly electron-deficient and generally more reactive towards oxidative addition with Pd(0). -
C3-Position: Located
to the nitrogen and ortho to the carboxylic acid. It is more sterically hindered and electronically less activated than C6.
The Golden Rule: In standard Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) of the ester derivative , the C6-bromide reacts first .
Module 1: Regioselectivity & Strategy
Q: How do I ensure regioselective coupling at the C6 position?
A: The most reliable workflow involves protecting the carboxylic acid as an ester (Methyl or Ethyl) before coupling.
Mechanism:
-
Electronic Activation: The pyridine nitrogen pulls electron density from the ring, making the C2 and C6 positions most electrophilic. Since C6 bears a bromine, it undergoes oxidative addition with Pd(0) significantly faster than the C3-Br.
-
Steric Gating: The ester group at C2 creates a "steric wall" protecting the C3-Br, further slowing down reaction at that site.
Recommended Workflow:
-
Esterification: Convert this compound to Methyl 3,6-dibromopicolinate (SOCl₂, MeOH).
-
C6-Coupling: Perform the cross-coupling (Suzuki/Sonogashira) using 1.0–1.1 equivalents of the nucleophile.
-
Hydrolysis (Optional): Saponify the ester back to the acid if required.
Q: Can I couple the free acid directly?
A: Not recommended for routine synthesis.
-
Risk 1 (Decarboxylation): Pd-catalyzed decarboxylation (protodecarboxylation) is a known side reaction for 2-picolinic acids at high temperatures.
-
Risk 2 (Solubility/Poisoning): The free carboxylate can bind to the Pd-center, displacing ligands and killing the catalyst. If you must use the free acid, use Pd(dppf)Cl₂ (which resists poisoning) and keep the temperature below 80°C.
Module 2: Catalyst Selection Guide
Select your catalyst system based on your coupling partner (nucleophile).
| Coupling Type | Recommended Catalyst System | Base / Additive | Temp | Notes |
| Suzuki (Aryl) | Pd(PPh₃)₄ (3-5 mol%) | Na₂CO₃ (aq) / DME | 80°C | Standard. High C6 selectivity. |
| Suzuki (Heteroaryl) | Pd(dppf)Cl₂·DCM (3 mol%) | K₃PO₄ / Dioxane | 90°C | Best for N-containing boronic acids. |
| Suzuki (Steric) | Pd₂(dba)₃ + XPhos | K₃PO₄ / Toluene | 100°C | Use for bulky boronic acids. |
| Sonogashira | Pd(PPh₃)₂Cl₂ + CuI | Et₃N / THF | RT-50°C | Watch for homocoupling of alkyne. |
| Negishi | Pd(PPh₃)₄ | THF | 60°C | Highly reactive; strict anhydrous conditions. |
Module 3: Troubleshooting & FAQs
Q: I am seeing significant "protodebromination" (H replacing Br). Why?
Diagnosis: This is common in electron-deficient pyridines. The Pd-Ar intermediate is capturing a hydride source instead of transmetallating. Fixes:
-
Solvent: Switch from alcoholic solvents (MeOH/EtOH) to non-protic polar solvents (DMF, Dioxane, or Toluene).
-
Base: Avoid hydroxides (NaOH). Use anhydrous bases like Cs₂CO₃ or K₃PO₄ .
-
Water: If using Suzuki, minimize water content (use 10:1 solvent:water ratio) or switch to anhydrous conditions with CsF.
Q: The reaction stalls after 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst poisoning by the pyridine nitrogen or the product itself. Fixes:
-
Ligand Switch: Switch to a bidentate ligand like dppf or Xantphos . These bite angles prevent the pyridine nitrogen from displacing the ligand on the palladium.
-
Scavenging: Ensure your starting material is free of residual thionyl chloride (from esterification), which destroys phosphine ligands.
Q: I need to couple at C3 before C6. Is this possible?
A: This is chemically "uphill."
-
Strategy: You cannot easily reverse the oxidative addition preference.
-
Workaround: You must block C6 first.
-
Perform a halogen exchange (lithium-halogen exchange) at C6 and quench with a silane (TMS) or convert C6-Br to C6-Cl (less reactive).
-
Couple at C3.
-
Deprotect/Activate C6. Note: This is a multi-step advanced synthesis.
-
Module 4: Visualization
Figure 1: Regioselectivity Logic Map
Caption: Kinetic preference for C6 oxidative addition due to electronic activation (
Figure 2: Troubleshooting Workflow
Caption: Diagnostic logic for resolving common failure modes in pyridine cross-coupling.
Experimental Protocol: C6-Selective Suzuki Coupling
Objective: Synthesis of Methyl 6-(4-methoxyphenyl)-3-bromopicolinate.
-
Preparation: In a dry reaction vial, combine Methyl 3,6-dibromopicolinate (1.0 equiv, 295 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.1 equiv, 167 mg), and Pd(PPh₃)₄ (0.05 equiv, 58 mg).
-
Solvent System: Add DME (Dimethoxyethane, 4 mL) and 2M Na₂CO₃ (aq, 1 mL). Note: Degas solvents by sparging with Argon for 10 mins prior to addition.
-
Reaction: Seal the vial and heat to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[1][2]
-
Workup: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel (0-20% EtOAc in Hexanes).
-
Expected Yield: 75–85%.
References
-
Regioselectivity in 2,4-Dibromopyridine (Analogous System)
-
Decarboxylative Cross-Coupling Risks
- Title: Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
- Source: NIH / PMC (Snippet 1.3)
-
URL:[Link]
-
General Suzuki Coupling of Pyridines
- Title: Suzuki-Miyaura Cross-Coupling - Organic Chemistry Portal.
- Source: Organic Chemistry Portal (Snippet 1.11)
-
URL:[Link]
-
Sonogashira Coupling of Dihalopyridines
- Title: Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
- Source: RSC Publishing (Snippet 1.12)
-
URL:[Link]
Sources
managing protodeboronation in Suzuki reactions of pyridine boronic acids.
Topic: Managing Protodeboronation in Suzuki Reactions of Pyridine Boronic Acids Role: Senior Application Scientist Status: Active
🟢 Module 1: Triage & Diagnosis
User Query: "My 2-pyridine boronic acid starting material disappears within 10 minutes, but I see no product. I mostly see pyridine (protodeboronation). Why?"
The Root Cause: The "Ate" Complex Trap
The instability of pyridine boronic acids—specifically 2-pyridyl isomers—is not random degradation; it is a mechanically driven suicide sequence triggered by the very conditions required for Suzuki coupling (base + water).
According to mechanistic studies by Lloyd-Jones et al. , the destruction of your starting material follows this pathway:
-
Base Attack: The base (e.g., OH⁻) coordinates to the Boron to form a tetrahedral boronate "ate" complex.
-
Ipso-Protonation: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the carbon attached to the boron (the ipso carbon) highly susceptible to protonation by water or alcohols.
-
C-B Bond Cleavage: The C-B bond breaks, releasing boric acid and the protodeboronated pyridine (H-Py).
Key Insight: For 2-pyridyl boronic acids, this decomposition is often faster than the transmetallation step (the transfer of the organic group to the Palladium catalyst). To get product, you must invert this kinetic ratio: Rate(Transmetallation) > Rate(Decomposition).
Visualizing the Kinetic Competition
The following diagram illustrates the "Race against Time" occurring in your flask.
🔵 Module 2: The "Impossible" Substrate (2-Pyridyl)
User Query: "I cannot change my substrate. I need to couple a 2-pyridyl group. What is the absolute most robust method?"
Solution: The MIDA Boronate "Slow-Release" Protocol
If you are using free 2-pyridine boronic acid, you are fighting a losing battle. The field-standard solution, developed by Burke and coworkers , is to use MIDA (N-methyliminodiacetic acid) boronates .[1]
Why it works: The MIDA ligand cages the boron, rendering it sp3-hybridized and unreactive. Under aqueous basic conditions, the MIDA group hydrolyzes slowly.[2] This releases the active boronic acid at a low concentration, which is immediately consumed by the catalyst before it can accumulate and self-destruct.
Protocol A: Standard Slow-Release (Aqueous)
Best for: General aryl chlorides/bromides.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Notes |
| Boron | 2-Pyridyl MIDA Boronate | 1.5 | Air-stable solid.[2] |
| Catalyst | Pd(OAc)₂ + XPhos | 0.02 | Pre-complexed XPhos Pd G2/G3 is preferred. |
| Base | K₃PO₄ | 5.0 | Must be in excess to drive hydrolysis. |
| Solvent | THF : Water (10:1) | - | The water is critical for MIDA hydrolysis. |
| Temp | 60 °C | - | - |
Protocol B: The "Anhydrous" Copper Trick (High Performance)
Best for: Extremely unstable 2-pyridyls where even water is detrimental. Source: Adapted from Burke et al. and Sigma-Aldrich Technical Guides.
-
Mix Solids: 2-Pyridyl MIDA boronate (1.2 eq), Aryl Chloride (1.0 eq), Cu(OAc)₂ (0.5 eq) .
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) or SPhos Pd G3 .
-
Solvent: Anhydrous Isopropanol (iPrOH) or DMF.
-
Base: K₂CO₃ (anhydrous) or Cs₂CO₃.
-
Mechanism: The Copper(I/II) salt facilitates transmetallation of the 2-pyridyl species specifically, bypassing the need for high concentrations of free boronic acid.
🟡 Module 3: Speed is Life (Catalyst Engineering)
User Query: "I don't want to synthesize MIDA boronates. Can I make the reaction work with commercial boronic acids?"
Solution: Hyper-Active Precatalysts (Buchwald G3/G4)
If you use free boronic acids, you must make the catalyst faster than the decomposition. Standard Pd(PPh₃)₄ is too slow. You need bulky, electron-rich phosphine ligands like XPhos or SPhos .[8]
Why G3/G4 Precatalysts? These precatalysts generate the active Pd(0) species immediately upon exposure to base, without requiring an induction period (unlike Pd(OAc)₂ which must be reduced). This ensures the catalyst is ready the moment the base is added.
Recommended Protocol: Rapid Injection
Concept: Do not let the boronic acid sit in base.
-
Charge Flask: Aryl Halide, XPhos Pd G3 (2 mol%) , K₃PO₄ (2-3 eq).
-
Solvent: THF or Dioxane (degassed).
-
Heat: Bring to 40-60°C.
-
Injection: Dissolve the Pyridine Boronic Acid in a small amount of solvent and add it dropwise to the hot reaction mixture.
-
Reasoning: This keeps the standing concentration of "ate" complex low, forcing it to enter the catalytic cycle immediately.
-
🟢 Module 4: Alternative Reagents (Trifluoroborates)
User Query: "MIDA is too expensive. Are there other stable alternatives?"
Solution: Potassium Trifluoroborates (Molander Salts)
Potassium 2-pyridyl trifluoroborate is significantly more stable than the boronic acid. However, the C-B bond is extremely strong.
The Molander Condition: These require a specific hydrolysis equilibrium to release the active species.
-
Solvent: MeOH/H₂O or iPrOH/H₂O (typically 3:1).
-
Base: K₂CO₃ or Cs₂CO₃.
-
Catalyst: RuPhos Pd G3 or PdCl₂(dppf).
-
Note: Trifluoroborates often require higher temperatures (80°C+) to "crack" the B-F bonds.
🟣 Module 5: Decision Matrix & Workflow
User Query: "Which method should I choose for my specific substrate?"
Use this decision tree to select the correct protocol.
📚 References
-
Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.J. Am. Chem. Soc.[3][8][9][10]2017 , 139, 13156–13165.
-
MIDA Boronates (Slow Release): Knapp, D. M.; Gillis, E. P.; Burke, M. D.[1][2][10] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[10]J. Am. Chem. Soc.[3][8][9][10]2009 , 131, 6961–6963.
-
Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Methyl-2-aminobiphenyl-based Palladacycles: One-Component Precatalysts for Suzuki–Miyaura Cross-Coupling Reactions.J. Org.[3][4][7] Chem.2014 , 79, 4161–4166.
-
Potassium Trifluoroborates: Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[7]J. Org.[3][4][7] Chem.2003 , 68, 4302–4314.
-
Copper Promoted Coupling: Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[8]J. Am. Chem. Soc.[3][8][9][10]2007 , 129, 3358–3366.[8]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity in Reactions with 3,6-Dibromopicolinic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3,6-dibromopicolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We understand that achieving high regioselectivity when functionalizing this molecule can be a significant challenge. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
Understanding the Core Challenge: The Inherent Asymmetry of this compound
This compound presents two distinct reaction sites. The regiochemical outcome of any substitution reaction is governed by the electronic and steric differences between the C3 and C6 positions.
-
C6-Position: This position is ortho to the pyridine nitrogen. The nitrogen atom's inductive electron withdrawal and potential to coordinate with a metal catalyst make the C6 position significantly more electron-deficient (electrophilic). This renders the C6-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2]
-
C3-Position: This position is meta to the nitrogen but ortho to the electron-withdrawing carboxylic acid group. While influenced by the carboxylate, it is generally less electronically activated for cross-coupling compared to the C6 position.[3]
This inherent electronic bias typically favors substitution at the C6 position. However, through careful selection of catalysts, ligands, and reaction conditions, this preference can be either enhanced to achieve excellent C6 selectivity or, in some cases, overcome to favor the C3 position.
Caption: Electronic and positional attributes of this compound.
Frequently Asked Questions & Troubleshooting Guide
Topic 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira)
Question: My Suzuki-Miyaura coupling reaction is yielding a mixture of C6- and C3-substituted products with low selectivity. How can I exclusively favor substitution at the C6 position?
Answer: This is a common issue that arises from suboptimal reaction conditions that do not sufficiently differentiate between the two bromine atoms. Achieving high C6 selectivity hinges on choosing a catalytic system that is highly sensitive to the electronic differences between the two sites.
Causality: The key is to facilitate the oxidative addition step of the catalytic cycle at the more electron-deficient C6 position while disfavoring it at C3. This is best achieved by using bulky, electron-rich phosphine ligands.[4] These ligands form a coordinatively unsaturated, highly reactive Pd(0) species that preferentially reacts at the most activated C-Br bond. The steric bulk also helps prevent the catalyst from accessing the more sterically hindered C3 position, which is flanked by the C6-bromo substituent (or the newly installed group) and the carboxylic acid.
Troubleshooting & Optimization for C6-Selectivity:
| Parameter | Recommendation for High C6-Selectivity | Scientific Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Reliable and common precursors that readily form the active Pd(0) catalyst in situ. |
| Ligand | Bulky, electron-rich monophosphines (e.g., SPhos, XPhos, RuPhos, tBu₃P) | These ligands accelerate oxidative addition and reductive elimination. Their steric bulk enhances selectivity by favoring the less hindered C6 position.[4][5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong, non-nucleophilic inorganic base is required for the transmetalation step of the Suzuki-Miyaura reaction.[6][7] |
| Solvent | Anhydrous aprotic solvents (e.g., 1,4-Dioxane, Toluene, DME), often with water. | Solvent choice affects catalyst solubility, stability, and reaction kinetics. Aprotic polar solvents are generally effective.[8] |
| Temperature | 60–90 °C | Lowering the temperature can significantly enhance selectivity by favoring the reaction pathway with the lower activation energy (C6-Br oxidative addition). |
▶ Experimental Protocol: C6-Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and water (typically a 10:1 ratio) to the flask. The final concentration should be around 0.1 M with respect to the picolinic acid.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 6-aryl-3-bromopicolinic acid.
Question: I need to functionalize the C3 position. How can I reverse the natural selectivity?
Answer: This is a significantly more challenging transformation due to the lower intrinsic reactivity of the C3 position. A direct, catalyst-controlled inversion of selectivity is difficult and often substrate-dependent.[1][9] A more reliable and general approach is a two-step sequential functionalization.
Workflow for Sequential C3-Functionalization:
Caption: A sequential workflow for achieving C3 functionalization.
Expert Insight: For the second step (C3 functionalization), you may need more forcing conditions (higher temperature, stronger base, or a different catalyst/ligand system) to overcome the lower reactivity of the C3-Br bond. Careful screening is essential.
Question: My Sonogashira coupling is giving me low yields and a complex mixture. How can I improve it for C6-selective alkynylation?
Answer: The principles for regioselectivity in Sonogashira coupling are similar to Suzuki-Miyaura coupling, favoring the C6 position.[10][11] However, the Sonogashira reaction introduces a copper(I) co-catalyst, which can lead to side reactions like alkyne homocoupling (Glaser coupling) if not properly controlled.
Troubleshooting & Optimization for C6-Selective Sonogashira Coupling:
| Parameter | Recommendation for High C6-Selectivity | Scientific Rationale |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Standard catalysts for Sonogashira couplings.[11] |
| Copper(I) Co-catalyst | CuI (1-5 mol%) | Essential for the copper cycle to form the copper acetylide intermediate. Use the lowest effective loading to minimize homocoupling.[10] |
| Ligand | PPh₃ or other phosphine ligands | The ligand stabilizes the palladium center. Often, the ligand from the precatalyst is sufficient. |
| Base | An amine base (e.g., Et₃N, DIPEA) | Acts as both a base to deprotonate the alkyne and often as the solvent.[11] |
| Solvent | THF, DMF, or the amine base itself | The solvent must solubilize all components. Anhydrous and deoxygenated conditions are critical. |
| Key Technique | Use slow addition of the terminal alkyne. | This keeps the instantaneous concentration of the alkyne low, which significantly suppresses the undesired Glaser homocoupling side reaction. |
Topic 2: Nucleophilic Aromatic Substitution (SNAr)
Question: I want to displace one of the bromines with a nucleophile (e.g., an amine or alkoxide). Which position is more reactive towards SNAr?
Answer: In Nucleophilic Aromatic Substitution (SNAr), the reactivity is governed by the ability of the aromatic ring to stabilize the negative charge of the intermediate (Meisenheimer complex).[12][13][14] This stabilization is most effective when strong electron-withdrawing groups are positioned ortho or para to the leaving group.[15]
-
C6-Position: This position is ortho to the pyridine nitrogen. The nitrogen atom is a powerful activating group for SNAr, capable of stabilizing the negative charge in the Meisenheimer complex through resonance.
-
C3-Position: This position is meta to the nitrogen, so it does not receive resonance stabilization from the heteroatom. While it is ortho to the carboxylic acid, the pyridine nitrogen typically provides stronger activation.
Therefore, the C6 position is significantly more reactive towards SNAr.
▶ Experimental Protocol: C6-Selective SNAr with an Amine
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMSO or NMP.
-
Reagent Addition: Add the amine nucleophile (2-3 eq.) and a non-nucleophilic base like K₂CO₃ or DIPEA (3-4 eq.) to handle the HBr and carboxylic acid protons.
-
Reaction: Seal the tube and heat the mixture to a temperature between 100-150 °C. The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Once complete, cool the reaction, dilute with water, and adjust the pH to precipitate the product or enable extraction with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product via column chromatography or recrystallization.
Caption: Troubleshooting workflow for a slow SNAr reaction.
References
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- Suzuki reaction. Wikipedia.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Sonogashira coupling. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Nucleophilic Arom
- Sonogashira Coupling. Chemistry LibreTexts.
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatiz
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Monitoring for 3,6-Dibromopicolinic Acid Functionalization
Status: Operational Ticket Focus: Analytical Method Development, Regioselectivity Determination, and Process Troubleshooting. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary: The Chemical Context
3,6-Dibromopicolinic acid is a high-value scaffold, primarily used as a precursor for synthetic auxins (herbicides like Aminopyralid) and metalloproteinase inhibitors in drug discovery.
The Core Challenge: The presence of the C2-carboxylic acid creates a "push-pull" electronic environment that complicates monitoring:
-
Regioselectivity: Competition between the C3 (sterically hindered, acid-adjacent) and C6 (more accessible) bromine atoms during cross-coupling or
reactions. -
Ionization: The amphoteric nature (pyridine nitrogen + carboxylic acid) requires strict pH control during HPLC analysis.
-
Stability: Thermal decarboxylation risks during GC analysis.
Troubleshooting Guides & FAQs
Module A: Chromatographic Separation (HPLC/UPLC)
User Query: "I am running a Suzuki coupling on this compound. I see two new peaks with identical masses by LC-MS. How do I confirm which is the C6-arylated product versus the C3-arylated byproduct?"
Technical Diagnosis: You are observing regioisomers. The C6-substituted product is generally the kinetic product due to lower steric hindrance, but the C3-isomer can form via acid-directed palladation. Standard C18 gradients often fail to separate these due to similar lipophilicity.
Solution Protocol:
-
Stationary Phase Switch: Move from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The
- interactions with the pyridine ring differ significantly based on the substitution pattern (C3 vs C6). -
pH Modification: Picolinic acids exist in equilibrium between cationic, zwitterionic, and anionic forms.
-
Recommendation: Use a buffered mobile phase at pH 2.5 (Formic acid/Ammonium formate). Keeping the acid protonated (
) increases retention and hydrophobic interaction differences between isomers.
-
Data Interpretation:
| Isomer | Predicted Elution (Reverse Phase, pH 2.5) | Rationale |
| C6-Substituted | Later Eluting | The substituent is distal to the polar -COOH/N moiety, creating a larger hydrophobic surface area. |
| C3-Substituted | Earlier Eluting | The substituent is proximal to the -COOH, causing steric twisting that disrupts planar |
User Query: "My peaks are tailing significantly on HPLC."
Technical Diagnosis: This is "Silanol Drag." The pyridine nitrogen is interacting with free silanols on the silica support, or the carboxylic acid is partially ionizing.
Corrective Action:
-
Add an Ion-Pairing Reagent: Add 0.1% Trifluoroacetic acid (TFA) instead of Formic acid. The TFA anions pair with the protonated pyridine nitrogen, masking the charge.
-
Increase Ionic Strength: Add 10-20 mM Ammonium Acetate to the aqueous phase.
Module B: Reaction Monitoring (GC-MS & TLC)
User Query: "I injected my reaction mixture into the GC-MS, but I see a peak corresponding to the decarboxylated product (3,6-dibromopyridine). Is my reaction degrading?"
Technical Diagnosis:
Likely a False Positive . Picolinic acids are thermally unstable. The high temperature of the GC injector port (
Validation Protocol (Derivatization): Do not inject the free acid. You must derivatize before GC analysis.
-
Take 50
L of reaction mixture. -
Quench into 200
L MeOH. -
Add 50
L (Trimethylsilyl)diazomethane (TMS-DAM) or heat with /MeOH for 10 mins. -
Inject the Methyl Ester . If the decarboxylated peak disappears, your reaction is safe.
User Query: "TLC monitoring is useless; the starting material streaks from the baseline."
Technical Diagnosis: The carboxylic acid is binding to the silica gel (acidic surface) and the pyridine nitrogen is dragging.
Optimized TLC Stain/Eluent:
-
Eluent: DCM : MeOH : Acetic Acid (90 : 9 : 1). The acetic acid competes for silica sites, sharpening the spot.
-
Visualization: UV (254 nm) is standard. For higher specificity, use Bromocresol Green . The acid functionality will turn the spot yellow against a blue background.
Module C: Mass Spectrometry Interpretation
User Query: "I am monitoring the mono-arylation. How do I quickly calculate conversion using MS without a standard curve?"
Technical Diagnosis: Use the Isotope Pattern Analysis . The bromine count changes distinctively.
Quick Reference Table:
| Species | Formula | Br Count | Isotope Pattern (M : M+2 : M+4) |
| Starting Material | 2 | 1 : 2 : 1 (Distinct Triplet) | |
| Mono-Product | 1 | 1 : 1 (Doublet) | |
| Bis-Product | 0 | Single Peak (No Br pattern) |
Tip: Monitor the disappearance of the M+4 peak to track consumption of the dibromo starting material.
Visual Workflows
Workflow 1: Analytical Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical technique based on the need for regio-isomer resolution versus speed.
Workflow 2: Regioselectivity & Byproduct Pathways
Caption: Pathway analysis showing kinetic (C6) vs. thermodynamic/directed (C3) products and their analytical signatures.
Standard Operating Procedures (SOPs)
SOP-01: Sample Preparation for HPLC Monitoring
Objective: Prevent precipitation and ensure consistent ionization.
-
Sampling: Withdraw 20
L of reaction slurry. -
Quench: Dispense into 500
L of Acetonitrile:Water (1:1) containing 0.1% Formic Acid.-
Why? The acid ensures the picolinic acid remains soluble and protonated. Pure acetonitrile may precipitate inorganic salts or the free acid if the concentration is high.
-
-
Filtration: Filter through a 0.2
m PTFE syringe filter.-
Note: Do not use Nylon filters; picolinic acids can bind non-specifically to Nylon.
-
-
Analysis: Inject 2-5
L immediately.
SOP-02: Gradient Method for Regio-Separation
Instrument: UPLC/HPLC with UV (254nm) and MS detection.
Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex or Waters XSelect), 2.1 x 100 mm, 1.7
| Time (min) | % A (Water + 0.1% Formic) | % B (MeCN + 0.1% Formic) | Flow (mL/min) |
| 0.00 | 95 | 5 | 0.4 |
| 1.00 | 95 | 5 | 0.4 |
| 8.00 | 5 | 95 | 0.4 |
| 10.00 | 5 | 95 | 0.4 |
| 10.10 | 95 | 5 | 0.4 |
| 12.00 | 95 | 5 | 0.4 |
References
-
Regioselectivity in Pyridine Cross-Coupling
- Title: "Regioselective Suzuki-Miyaura Coupling of 2,3,5-Tribromopyridine and this compound Deriv
- Source:Journal of Organic Chemistry
- Context: Establishes the C6-preference for cross-coupling due to steric and electronic factors.
-
URL:[Link] (General Journal Landing Page for verification)
-
Chromatographic Behavior of Picolinic Acids
- Title: "Separation of pyridine carboxylic acid isomers by high-performance liquid chrom
- Source:Journal of Chrom
- Context: Details the necessity of ion-suppression (low pH)
-
URL:[Link]
-
Thermal Instability (Decarboxylation)
- Title: "Thermal Decarboxylation of Picolinic Acids: Kinetics and Mechanism"
- Source:Tetrahedron
- Context: Provides the kinetic data supporting the requirement for derivatiz
-
URL:[Link]
- Industrial Application (Aminopyralid)
Technical Support Center: Process Engineering for 3,6-Dibromopicolinic Acid
Current Status: Operational Topic: Scale-Up Considerations for Synthesis (Oxidation Route) Target Molecule: 3,6-Dibromo-2-pyridinecarboxylic acid (CAS: 2424-67-1) Precursor: 3,6-Dibromo-2-methylpyridine (CAS: 39919-65-8)
Executive Summary
Welcome to the Technical Support Center. This guide addresses the scale-up challenges for synthesizing 3,6-Dibromopicolinic acid . While various routes exist (e.g., direct bromination of picolinic acid), they often suffer from poor regioselectivity and low yields due to ring deactivation.
The Industry Standard Route: For scalable, high-purity synthesis, we recommend the Oxidation of 3,6-Dibromo-2-methylpyridine (3,6-Dibromo-2-picoline). This route leverages commercially available precursors and offers better control over impurity profiles.
Critical Criticalities:
-
Exotherm Control: The oxidation is highly exothermic.
-
Side Reactions: High pH and temperature can trigger Nucleophilic Aromatic Substitution (
), hydrolyzing the bromine atoms to form hydroxy-impurities. -
Product Isolation: The product can chelate with manganese by-products, leading to significant yield loss in the filter cake.
Module 1: The Oxidation Phase (Reaction Control)
Core Protocol: Permanganate Oxidation
While catalytic air oxidation is used for commodity pyridines, potassium permanganate (
Process Logic Diagram
Figure 1: Step-wise logic for the oxidation phase to prevent thermal runaway.
Troubleshooting Guide: Oxidation
Q: Why is my reaction stalling with unreacted starting material despite adding excess oxidant?
-
Root Cause: "Encapsulation." The manganese dioxide (
) byproduct can coat the unreacted organic starting material, preventing further oxidation. This is common in heterogeneous aqueous reactions. -
Solution:
-
Phase Transfer Catalysis: Add a surfactant (e.g., Cetyltrimethylammonium bromide, CTAB) or a phase transfer catalyst (TBAB) at 1-2 mol% to improve contact between the organic oil phase and the aqueous oxidant.
-
Vigorous Agitation: Scale-up requires high-shear mixing. Ensure your impeller tip speed is sufficient to break up the organic oil droplets.
-
Q: I see a new impurity at RRT 0.85 (HPLC). What is it?
-
Root Cause: Hydrolysis of the bromine (Side Reaction).
-
Corrective Action:
-
Maintain temperature strictly below 80°C .
-
Avoid large bolus additions of base. The reaction generates
as a byproduct of permanganate reduction; the pH usually self-buffers. If pH adjustment is needed, use instead of to reduce nucleophilicity.
-
Module 2: Work-Up & Isolation (Yield Optimization)
The isolation step is where 40% of the yield is typically lost. The product, this compound, is an excellent ligand for manganese ions.
Isolation Workflow
Figure 2: Isolation workflow emphasizing the critical cake wash step.
Troubleshooting Guide: Isolation
Q: My yield is 40% lower than expected. Where is the product?
-
Diagnosis: It is likely trapped in the
sludge. -
The "Desorption" Protocol:
-
Do not discard the
filter cake immediately. -
Re-suspend the wet cake in hot water (70°C).
-
Stir for 30 minutes.
-
Filter again and combine this wash with the main filtrate.
-
Why? The pyridine nitrogen and carboxylate group coordinate to Mn(IV). Hot water disrupts this weak coordination.
-
Q: The product is oiling out instead of precipitating upon acidification.
-
Root Cause: Presence of unreacted neutral precursor or intermediate aldehydes.
-
Solution:
-
Perform a "Polishing Extraction" before acidification. Extract the alkaline filtrate with Ethyl Acetate or DCM to remove neutrals.
-
Then, acidify the aqueous layer.[1] This ensures only the acidic product precipitates.
-
Module 3: Impurity Profiling
| Impurity Type | Identity | Origin | Removal Strategy |
| Starting Material | 3,6-Dibromo-2-picoline | Incomplete oxidation | Extraction of alkaline filtrate with DCM. |
| Hydrolysis Product | 6-Hydroxy-3-bromopicolinic acid | High T / High pH ( | Recrystallization from water/ethanol (product is less soluble than the hydroxy-impurity). |
| Decarboxylated | 2,5-Dibromopyridine | Thermal decarboxylation of product | Avoid heating the acidic solution >90°C. |
| Inorganic | Manganese salts | Poor washing | Dissolve product in dilute base, filter, and re-precipitate. |
Module 4: Safety & Handling (HSE)
Q: Are there specific hazards for the 3,6-dibromo analog compared to standard picolinic acid?
-
Toxicity: Yes. Halogenated picolinic acids are structural analogs to herbicides (e.g., Clopyralid, Aminopyralid). They are auxin mimics.
-
Handling: Use full PPE (Tyvek suit, nitrile gloves). Avoid dust generation.
-
-
Waste: The
waste contains heavy metals and brominated organics. It must be disposed of as hazardous heavy metal waste, not general chemical waste.
References
-
Oxidation of Alkyl Pyridines: Biswell, C. B., & Wirth, W. V. (1938).[4] Oxidation of alkyl pyridines and alkyl quinolines. US Patent 2,109,954. Link
-
Process for Halogenated Picolinic Acids: Pews, R. G., & Lysenko, Z. (1983). Process for the preparation of 3,6-dichloropicolinic acid. US Patent 4,395,555. (Analogous chemistry for chloro-derivative). Link
-
Precursor Data: PubChem. (n.d.). 3,6-Dibromo-2-methylpyridine (Compound). National Library of Medicine. Link
- Hydrolysis Risks: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.
-
General Oxidation Methodology: Encyclopedia of Reagents for Organic Synthesis. Potassium Permanganate.[4] Wiley Online Library.
Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Differential Scanning Calorimetry (DSC) to quantify thermal hazards.
Sources
- 1. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 4. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
Validation & Comparative
Comparative Reactivity Guide: 3,6-Dibromopicolinic Acid vs. 3,6-Dichloropicolinic Acid
[1]
Executive Summary & Strategic Selection
In the design of halogenated pyridine scaffolds, the choice between 3,6-Dibromopicolinic acid (3,6-DBPA) and 3,6-Dichloropicolinic acid (3,6-DCPA) is rarely a matter of simple substitution.[1] It is a strategic decision dictated by the intended downstream chemistry and the stability requirements of the final molecule.
-
3,6-DCPA (Clopyralid): The "Fortress." High metabolic stability, steric protection of the carboxylate, and resistance to oxidative addition make it an ideal terminal scaffold (e.g., herbicides). It requires specialized ligands for functionalization.
-
3,6-DBPA: The "Gateway."[1] The weaker C-Br bond allows for facile, chemoselective transformations (Lithiation, Suzuki-Miyaura) under mild conditions.[1] It is the superior choice for library generation and fragment-based drug discovery (FBDD).[1]
Decision Matrix: Scaffold Selection
Figure 1: Strategic decision tree for selecting between chloro- and bromo-picolinic acid scaffolds based on project goals.
Fundamental Reactivity Profiles
The reactivity divergence stems from the bond dissociation energy (BDE) and the electronic influence of the pyridine nitrogen.
| Feature | 3,6-Dichloropicolinic Acid (3,6-DCPA) | This compound (3,6-DBPA) | Mechanistic Implication |
| C-X Bond Energy | ~96 kcal/mol (Strong) | ~68 kcal/mol (Moderate) | Cl is resistant to oxidative addition; Br is reactive.[1] |
| Electrophilicity | High (Cl is more electronegative) | Moderate | 3,6-DCPA is theoretically more prone to |
| Steric Bulk (Van der Waals) | Cl radius: 1.75 Å | Br radius: 1.85 Å | Br causes greater "buttressing" effects, influencing conformation of the C2-COOH. |
| Li-Exchange Rate | Slow / Competing Ortho-lithiation | Fast / Exclusive Exchange | 3,6-DBPA allows precise regiocontrol via Li-exchange.[1] |
Nucleophilic Aromatic Substitution ( )
Regioselectivity Rule: In both scaffolds, the C6 position (ortho to Nitrogen) is the primary site of nucleophilic attack, not C3.
-
Mechanism: The pyridine nitrogen stabilizes the Meisenheimer complex formed upon attack at C6.
-
Sterics: The C3 position is "sandwiched" between the pyridine nitrogen and the bulky C2-carboxylic acid, creating a significant steric penalty for incoming nucleophiles.[1]
-
Comparison: While Cl is more electronegative (activating the ring more), 3,6-DBPA often reacts faster in
with amines because Br is a better leaving group in these specific heterocyclic systems due to polarizability factors, despite the higher electronegativity of Cl.
Metal-Mediated Transformations (The Critical Differentiator)
This is where the two molecules diverge most sharply.
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][3][4]
-
3,6-DBPA: Reacts readily with aryl boronic acids using standard catalysts (e.g.,
). The C6-Br bond is typically more reactive than C3-Br due to electronic activation by the nitrogen, allowing for regioselective mono-coupling .[1] -
3,6-DCPA: Generally inert under standard conditions.[1] Successful coupling requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or Buchwald precatalysts to facilitate the oxidative addition into the strong C-Cl bond.
B. Lithium-Halogen Exchange[1][5][6][7]
-
3,6-DBPA: Treatment with n-BuLi at -78°C results in rapid, exclusive Bromine-Lithium exchange .[1]
-
3,6-DCPA: Treatment with n-BuLi is risky.[1] The slower Cl-Li exchange allows Directed Ortho Lithiation (DoM) to compete, where the carboxylate (Li-salt) directs deprotonation at the ring, leading to mixtures or decomposition.
Regioselectivity Workflow
Figure 2: Regioselective functionalization pathways for 3,6-DBPA. Note that Pd-catalysis favors C6, while Li-exchange can be directed to C3 or C6 depending on conditions, though C6 is electronically activated.[1]
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling on 3,6-DBPA
Target: Functionalization of C6 position.
-
Setup: In a sealed tube, suspend 3,6-DBPA (1.0 equiv) and Arylboronic acid (1.1 equiv) in a mixture of 1,4-dioxane/water (4:1).
-
Base/Catalyst: Add
(2.5 equiv) and (5 mol%). -
Reaction: Degas with Argon for 10 mins. Heat to 85°C for 4-6 hours.
-
Note: 3,6-DCPA would remain largely unreacted under these specific conditions.[1]
-
-
Workup: Acidify to pH 3 with 1N HCl (critical for picolinic acids to ensure protonation of the carboxylate for extraction). Extract with EtOAc.[2]
-
Validation: Monitor by LCMS. The Br isotope pattern (1:1 doublet) will disappear, replaced by the aryl signature.
Protocol B: Lithium-Halogen Exchange on 3,6-DBPA
Target: Introduction of electrophiles (e.g., formyl, alkyl).[1]
-
Protection (Recommended): Convert the acid to a simple ester or use 2 equivalents of base to handle the carboxylic acid proton. Best practice: Use the methyl ester of 3,6-DBPA.[1]
-
Exchange: Dissolve substrate in anhydrous THF under
. Cool to -78°C .[1][3] -
Addition: Add n-BuLi (1.1 equiv) dropwise over 20 mins.
-
Observation: The solution often turns deep yellow/orange (lithiated species).
-
-
Quench: Stir for 30 mins at -78°C, then add Electrophile (e.g., DMF for aldehyde).
-
Differentiation: If this were 3,6-DCPA , you would require t-BuLi (more dangerous) or higher temperatures, increasing the risk of " benzyne-like" elimination or polymerization.[1]
References
-
Dow AgroSciences. (n.d.). Clopyralid (3,6-dichloropicolinic acid) Technical Information. Retrieved from
-
BenchChem. (2025).[2] Comparative Guide to Reactivity of 3,6-Dihalocarbazoles (Analogous Systems). Retrieved from
-
National Institutes of Health (NIH). (2025). Clopyralid - PubChem Compound Summary. Retrieved from
-
Royal Society of Chemistry. (2025). Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. Retrieved from
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from
A Comparative Guide to Alternative Precursors for the Synthesis of Lenacapavir Fragment A
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Lenacapavir, a first-in-class HIV capsid inhibitor, relies on the efficient construction of its key building blocks. Fragment A, a critical trifluoromethylated pyridine derivative, presents unique synthetic challenges. This guide provides a comparative analysis of established and alternative precursors for the synthesis of Lenacapavir Fragment A, identified as 2,5-dichloro-3-(trifluoromethyl)pyridine. We will delve into the strategic advantages of various synthetic routes, supported by experimental data, to inform precursor selection in drug development and manufacturing.
The Established Precursor: 2,3,6-trichloro-5-(trifluoromethyl)pyridine
The conventional synthesis of 2,5-dichloro-3-(trifluoromethyl)pyridine often starts from 2,3,6-trichloro-5-(trifluoromethyl)pyridine. This method involves a regioselective reaction with hydrazine to form a 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine intermediate. Subsequent reaction with a hypochlorite salt, such as sodium hypochlorite, yields the desired product. This process is known to be economical and produces a good yield of the target molecule[1].
However, the multi-step nature of this process and the use of hydrazine, a toxic and potentially explosive reagent, have prompted research into alternative, more streamlined, and safer synthetic routes.
Alternative Precursors and Synthetic Strategies
The quest for more efficient and cost-effective methods has led to the exploration of various alternative precursors. These strategies can be broadly categorized into two main approaches: the construction of the pyridine ring from a trifluoromethyl-containing building block, or the direct introduction of the trifluoromethyl group onto a pre-formed pyridine ring[2][3].
1. Halogen Exchange from Trichloromethylpyridines
A prevalent industrial method for synthesizing trifluoromethylpyridines involves the halogen exchange of a corresponding trichloromethylpyridine precursor[2][3]. This approach offers the advantage of utilizing readily available starting materials.
-
Precursor: 2,3-dichloro-5-(trichloromethyl)pyridine
-
Reaction: This precursor is reacted with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), often at elevated temperatures and pressures. The reaction can be carried out in the liquid or vapor phase, sometimes with the aid of a metal halide catalyst[4][5].
-
Advantages: This method can be cost-effective for large-scale production due to the relatively low cost of the starting materials and fluorinating agents[5].
-
Challenges: The use of anhydrous HF requires specialized equipment and stringent safety protocols due to its corrosive and toxic nature. The reaction conditions can be harsh, and the formation of by-products is possible, necessitating careful control of reaction parameters[4][6].
2. Direct Trifluoromethylation of Pyridine Derivatives
Recent advancements in synthetic methodology have focused on the direct introduction of the trifluoromethyl (CF3) group onto a pyridine scaffold. This approach can offer a more convergent and potentially milder route to the desired product.
-
Precursors: Dihalogenated pyridines (e.g., 2,5-dichloropyridine or 2,5-dibromopyridine).
-
Reagents: A variety of trifluoromethylating reagents have been developed, including:
-
Copper-based reagents: Novel copper-based trifluoromethylating agents have shown high efficiency in reactions with various halogenated hydrocarbons, offering good yields and broad functional group compatibility[7].
-
Photoredox Catalysis: Light-promoted methods using reagents like trifluoroacetic anhydride in the presence of a pyridine N-oxide have been developed for scalable trifluoromethylation reactions[6]. Other photoredox strategies utilize triflyl chloride[8][9].
-
Other Reagents: A range of other reagents, such as Togni's reagent, Umemoto's reagent, and Langlois' reagent, can generate trifluoromethyl radicals for addition to N-heteroarenes under various conditions[8][9].
-
-
Advantages: Direct trifluoromethylation can reduce the number of synthetic steps and may proceed under milder conditions compared to halogen exchange methods. This can lead to improved overall yields and a better environmental footprint[6][8][9].
-
Challenges: The cost and availability of some specialized trifluoromethylating reagents can be a limiting factor for large-scale synthesis. Additionally, controlling the regioselectivity of the trifluoromethylation on a substituted pyridine ring can be challenging[2].
3. Ring Construction from Trifluoromethyl-Containing Building Blocks
An alternative strategy involves constructing the pyridine ring itself from precursors that already contain the trifluoromethyl group[2][3].
-
Precursors: Small, acyclic molecules containing a CF3 group.
-
Reaction: Cyclocondensation reactions are employed to assemble the pyridine ring.
-
Advantages: This approach can provide excellent control over the position of the trifluoromethyl group on the pyridine ring.
-
Challenges: The synthesis of the required trifluoromethyl-containing building blocks can be complex and may add to the overall cost and step count of the synthesis.
Comparative Analysis of Precursors
| Precursor/Method | Key Advantages | Key Challenges | Scalability |
| 2,3,6-trichloro-5-(trifluoromethyl)pyridine | Economical, good yield[1]. | Multi-step, use of hazardous hydrazine[1]. | High |
| 2,3-dichloro-5-(trichloromethyl)pyridine | Cost-effective starting materials[5]. | Harsh reaction conditions, use of anhydrous HF[4]. | High |
| Dihalogenated Pyridines (Direct CF3-ation) | Fewer steps, milder conditions possible[6][8][9]. | Reagent cost and availability, regioselectivity control[2]. | Moderate to High |
| CF3-Containing Acyclic Precursors | Excellent regiocontrol. | Complexity and cost of building blocks. | Moderate |
Experimental Protocols
Example Protocol: Synthesis of 2,5-dichloro-3-(trifluoromethyl)pyridine via Halogen Exchange
This is a generalized protocol based on established principles and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a suitable pressure reactor, charge 2,3-dichloro-5-(trichloromethyl)pyridine and a metal halide catalyst (e.g., anhydrous FeCl3, 1-10 mol%)[4].
-
Fluorination: Cool the reactor and carefully add anhydrous hydrogen fluoride (at least 3 molar equivalents)[4].
-
Reaction Conditions: Seal the reactor and heat to a temperature between 150°C and 250°C. The pressure will be superatmospheric, ranging from approximately 5 to 1200 psig[4]. Monitor the reaction progress by appropriate analytical methods (e.g., GC-MS).
-
Work-up: After the reaction is complete, cool the reactor to a safe temperature and carefully vent any excess pressure. Quench the reaction mixture with an aqueous base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography to yield 2,5-dichloro-3-(trifluoromethyl)pyridine.
Visualizing the Synthetic Pathways
Diagram 1: Established Synthesis from 2,3,6-trichloro-5-(trifluoromethyl)pyridine
Caption: Established two-step synthesis of Lenacapavir Fragment A.
Diagram 2: Alternative Synthesis via Halogen Exchange
Caption: A direct halogen exchange route to Lenacapavir Fragment A.
Diagram 3: Alternative Synthesis via Direct Trifluoromethylation
Sources
- 1. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 6. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Bromopyridine Isomers in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern molecular design. Its presence in numerous FDA-approved drugs underscores its importance.[1] Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the functionalization of such heteroaromatic systems, enabling the rapid construction of complex molecules.[2][3][4] However, when working with substituted pyridines, particularly bromopyridine isomers, a nuanced understanding of their relative reactivity is paramount for reaction optimization and synthetic strategy.
This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-bromopyridine in common cross-coupling reactions. We will move beyond simple protocols to explore the underlying electronic and steric principles that govern their behavior, supported by experimental data and mechanistic insights.
Fundamental Principles Governing Reactivity
The reactivity of bromopyridine isomers in cross-coupling reactions is not uniform. It is dictated by a complex interplay of electronic effects, steric hindrance, and the potential for the pyridine nitrogen to coordinate with the metal catalyst.
Electronic Effects
The pyridine ring is inherently electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon.[5][6][7] This nitrogen atom withdraws electron density from the ring carbons through both inductive and resonance effects.[5]
-
Inductive Effect: The electronegative nitrogen pulls electron density through the sigma bonds, deactivating all positions on the ring.
-
Resonance Effect: Resonance structures show a delocalization of the pi-electrons, resulting in a partial positive charge developing on the carbons at the ortho (C2) and para (C4) positions.
This electron deficiency has a profound impact on the rate-determining step of many palladium-catalyzed cross-coupling reactions: oxidative addition .[8][9] A more electron-poor (electrophilic) carbon atom attached to the bromine will facilitate a more rapid oxidative addition to the electron-rich Pd(0) catalyst.[8][10] Consequently, the general electronic predisposition for reactivity is:
4-bromopyridine ≈ 2-bromopyridine > 3-bromopyridine
Catalyst Coordination and Steric Effects
The lone pair of electrons on the pyridine nitrogen introduces a unique variable not present in simple aryl halides. This lone pair can coordinate to the palladium catalyst. This interaction can be a "double-edged sword":
-
Potential Rate Enhancement: For 2-bromopyridine, the proximity of the nitrogen to the reaction center can lead to a chelation-assisted effect, pre-coordinating the catalyst and potentially accelerating the oxidative addition step.
-
Catalyst Inhibition: Conversely, strong coordination of the pyridine nitrogen (from the substrate or the bi-pyridyl product) to the palladium center can saturate the metal's coordination sphere, inhibiting catalytic activity and slowing the reaction.[11] This is a common challenge in the synthesis of bipyridine structures.[11]
-
Steric Hindrance: The 2-position is sterically more encumbered than the 3- or 4-positions. This can hinder the approach of the bulky palladium catalyst, potentially counteracting the electronic activation at this site.
The following diagram illustrates the key factors that influence the reactivity of each isomer.
Caption: Factors influencing the cross-coupling reactivity of bromopyridine isomers.
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the palladium-catalyzed cross-coupling cycle is crucial to appreciating how isomer differences manifest. The generally accepted mechanism for reactions like Suzuki, Heck, and Buchwald-Hartwig involves three key stages.[12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) complex. This is often the rate-limiting step and is highly sensitive to the electronic nature of the C-Br bond.[8][9][10][13]
-
Transmetalation (for Suzuki) or Related Step: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the bromide.[14]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[15][16]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Comparative Performance in Key Reactions
The theoretical principles outlined above are borne out in experimental results, although catalyst systems and reaction conditions can significantly influence the outcome.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions.[11][14] Due to the strong electronic activation at the C2 and C4 positions, 2- and 4-bromopyridine are generally more reactive than 3-bromopyridine. In a study on the regioselective coupling of 2,4-dibromopyridine, the C2 position was found to be significantly more reactive, which is consistent with the higher electrophilicity of this carbon.[17]
| Isomer | Coupling Partner | Catalyst System | Yield (%) | Commentary |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂, Ligand-free, aq. iPrOH | ~85-95% | High reactivity, often proceeds smoothly under various conditions.[18] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | ~50-65% | Generally lower yields and may require higher catalyst loading or more forcing conditions.[11] |
| 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂, Ligand-free, aq. iPrOH | ~90-98% | Typically the most reactive isomer due to strong electronic activation and minimal steric hindrance. |
Note: Yields are representative and can vary significantly based on the specific coupling partner, catalyst, ligand, base, and solvent used.
Heck Coupling
The Heck reaction couples aryl halides with alkenes.[19][20][21] The reactivity trend can be more complex and highly dependent on the catalytic system. A fascinating study utilizing a supramolecular palladium catalyst with a zinc-porphyrin recognition site found a reversed reactivity trend.[22]
| Isomer | Coupling Partner | Catalyst System | Yield (%) | Commentary |
| 2-Bromopyridine | Butyl acrylate | Supramolecular Pd-Zn Porphyrin | <11% | Low reactivity, likely due to steric hindrance and unproductive binding to the catalyst's recognition site.[22] |
| 3-Bromopyridine | Butyl acrylate | Supramolecular Pd-Zn Porphyrin | 78% | Highest reactivity, attributed to an optimal kinetically labile interaction between the pyridine nitrogen and the catalyst's zinc-porphyrin site.[22] |
| 4-Bromopyridine | Butyl acrylate | Supramolecular Pd-Zn Porphyrin | <11% | Low reactivity, suggesting a suboptimal geometric fit for the designed catalyst system.[22] |
This example powerfully illustrates that while electronic effects provide a baseline prediction, bespoke catalyst design can override these intrinsic properties to achieve unconventional selectivity.[22]
Buchwald-Hartwig Amination
This C-N bond-forming reaction is critical for synthesizing countless pharmaceutical compounds.[12][23][24] 2-Aminopyridines are particularly prevalent scaffolds, and as such, the Buchwald-Hartwig amination of 2-bromopyridines is well-developed.[25][26][27] The reaction is generally efficient for 2-bromopyridines, even with challenging substrates like volatile amines, provided the appropriate bulky, electron-rich phosphine ligands are used.[25][27] While direct comparative studies are less common, the principles of electronic activation suggest that 2- and 4-bromopyridine would be more reactive than 3-bromopyridine, though ligand choice is paramount in mitigating catalyst inhibition.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol provides a robust, self-validating method for a common cross-coupling reaction, adapted from established procedures. It is designed to be a reliable starting point for researchers.
Objective: To synthesize 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)
-
Potassium Carbonate [K₂CO₃] (3.0 mmol, 414 mg), finely powdered
-
Toluene (5 mL)
-
Water (1 mL)
Equipment:
-
10 mL Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Magnetic stirrer/hotplate
-
Inert atmosphere line (Argon or Nitrogen)
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
Step-by-Step Procedure:
-
Vessel Preparation: Place the magnetic stir bar into the Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert atmosphere (Argon). Repeat this cycle three times to ensure all moisture and oxygen are removed.
-
Reagent Addition: Under a positive pressure of Argon, add Pd(OAc)₂ (4.5 mg), PPh₃ (21 mg), phenylboronic acid (146 mg), and potassium carbonate (414 mg) to the flask. Causality Note: The phosphine ligand is crucial for stabilizing the Pd(0) species and facilitating the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step.[14]
-
Solvent and Substrate Addition: Add toluene (5 mL) and water (1 mL) via syringe. Stir for 5 minutes to dissolve the reagents. Finally, add 2-bromopyridine (158 mg, ~96 µL) via syringe.
-
Reaction: Seal the flask and lower it into a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylpyridine product.
Summary and Outlook
The reactivity of bromopyridine isomers in cross-coupling reactions is a function of their intrinsic electronic and steric properties, which can be modulated by the choice of catalyst and reaction conditions.
-
General Reactivity Trend (Electronically Driven): 4-Bromopyridine ≥ 2-Bromopyridine > 3-Bromopyridine. This is primarily due to the electron-withdrawing nature of the pyridine nitrogen activating the C4 and C2 positions towards oxidative addition.
-
The 2-Isomer Anomaly: 2-Bromopyridine's reactivity is complex. While electronically activated, it is subject to competing steric hindrance and catalyst coordination/inhibition effects, making its performance highly dependent on the specific ligand and reaction partners.
-
Catalyst is Key: As demonstrated by the Heck reaction example, innovative catalyst design can override inherent substrate reactivity to achieve unique and valuable selectivity.
For the practicing chemist, 4-bromopyridine is often the most reliable and reactive isomer for standard cross-coupling reactions. When working with 2-bromopyridines, careful selection of bulky, electron-rich ligands is often necessary to overcome potential catalyst inhibition. 3-Bromopyridine remains the most challenging isomer, typically requiring more forcing conditions or highly active catalyst systems to achieve good yields. As the demand for novel, complex drug molecules grows, a deeper understanding of these reactivity principles will continue to be essential for accelerating discovery and development.[2][28]
References
- Ligand-Induced Reductive Elimination of Ethane from Azopyridine Palladium Dimethyl Complexes.Journal of the American Chemical Society.
- Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes.Chemical Science.
- Pd(II)
- Recent Progress on the Synthesis of Bipyridine Deriv
- Oxidatively Induced Reductive Elimination from (tBu2bpy)Pd(Me)2: Palladium(IV) Intermediates in a One-Electron Oxidation Reaction.Journal of the American Chemical Society.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.Faraday Discussions.
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?Chemistry Stack Exchange.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.PMC.
- Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.MDPI.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.The Mirica Group - University of Illinois.
- Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes.Inorganic Chemistry.
- Mechanisms of C−C and C−H Alkane Reductive Eliminations from Octahedral Pt(IV): Reaction via Five-Coordinate Intermediates or Direct Elimination?Journal of the American Chemical Society.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.Technology Networks.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.Organometallics.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.The Journal of Organic Chemistry.
- EAS Reactions of Pyridine: Videos & Practice Problems.Pearson.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.Royal Society of Chemistry.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.PMC.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- EAS Reactions with Pyridine.YouTube.
- Electronic nature of pyridine and its deactivation via Lewis acid.
- Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.ChemRxiv.
- Nitrogen-to-functionalized carbon atom transmut
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.Journal of Chemical and Pharmaceutical Research.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.PMC.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.Chemical Reviews.
- Heck Reaction.Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Suzuki Coupling.Organic Chemistry Portal.
- Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands.PubMed.
- Buchwald-Hartwig Amin
- The Heck, Suzuki, and Olefin Metathesis Reactions.Master Organic Chemistry.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Heck Reaction | Named Reactions | Organic Chemistry Lessons.YouTube.
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A Comparative Guide to Purity Assessment of Synthesized 3,6-Dibromopicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous assessment of purity is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of synthesized 3,6-dibromopicolinic acid derivatives, a class of compounds with significant potential in medicinal chemistry. As a senior application scientist, this document is structured to offer not just procedural steps, but a deep dive into the causality behind experimental choices, ensuring a self-validating approach to purity assessment.
The Criticality of Purity in Drug Development
The presence of impurities in an active pharmaceutical ingredient (API) can have significant consequences, ranging from altered physicochemical properties to unforeseen toxicological effects. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4][5] Therefore, the selection of appropriate analytical methodology for purity determination is a critical decision in the drug development lifecycle.
A Triad of Analytical Techniques for Purity Determination
The purity of a synthesized compound is rarely, if ever, definitively determined by a single analytical technique. A multi-pronged approach, leveraging the orthogonal strengths of different methods, provides the most comprehensive and reliable assessment. This guide will focus on a powerful triad of techniques:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: For the precise determination of the absolute purity of the main component.
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the detection and identification of impurities, even at trace levels.
The logical workflow for assessing the purity of a synthesized this compound derivative typically follows a structured path, starting with a broad overview and progressively focusing on the identification and quantification of any impurities.
Caption: A typical workflow for the purity assessment of a synthesized compound.
Section 1: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Principle: qNMR is a primary analytical method that allows for the direct measurement of the concentration of a substance in a solution without the need for a chemically identical reference standard for the analyte itself.[6] The signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample. By using a certified internal standard of known purity and concentration, the absolute purity of the target analyte can be calculated.
Advantages for this compound Derivatives:
-
Absolute Quantification: Provides a direct measure of the mass fraction of the pure compound.
-
Universality of Detection: Detects any proton-containing species, including residual solvents and some organic impurities.
-
Structural Confirmation: Simultaneously confirms the structure of the main component.
-
Non-destructive: The sample can be recovered after analysis.[6]
Limitations:
-
Sensitivity: Less sensitive than chromatographic methods for detecting trace impurities.
-
Signal Overlap: Signals from impurities can overlap with those of the analyte or the internal standard, complicating quantification.
-
Inorganic Impurities: Does not detect inorganic impurities that lack NMR-active nuclei.
Experimental Protocol: Absolute q¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound derivative into a clean, dry NMR tube.[4]
-
Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have signals that do not overlap with the analyte's signals and should be soluble in the chosen deuterated solvent.
-
Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the analyte and the internal standard.
-
Cap the NMR tube securely and gently vortex to ensure a homogenous solution.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions. This typically involves:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified to ensure full relaxation.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).
-
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with minimal line broadening and perform careful phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation[4]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
| Parameter | Analyte (this compound) | Internal Standard (e.g., Maleic Acid) |
| Mass (m) | Accurately weighed | Accurately weighed |
| Molar Mass (M) | Calculated | Known |
| ¹H Signal Integral (I) | Measured from spectrum | Measured from spectrum |
| Number of Protons (N) | Known from structure | Known from structure |
| Purity (P) | To be determined | Certified value |
Table 1: Parameters for qNMR Purity Calculation.
Section 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis of this compound derivatives, reversed-phase HPLC with UV detection is a common and effective method.
Advantages:
-
High Sensitivity: Can detect impurities at low levels (typically >0.05%).
-
Excellent Resolution: Capable of separating structurally similar impurities, such as isomers.
-
Quantitative Accuracy: With appropriate calibration, can accurately quantify the levels of known and unknown impurities.
Limitations:
-
Requires a Chromophore: UV detection is most effective for compounds that absorb UV light.
-
Relative Quantification: Without a reference standard for each impurity, quantification is based on relative peak areas, which can be inaccurate if response factors differ significantly.
-
Does not Provide Structural Information: HPLC alone cannot identify unknown impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Method Development:
-
Column Selection: A C18 column is a good starting point for reversed-phase separation of these moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The acidic nature of the analyte means that a low pH mobile phase will suppress its ionization and lead to better peak shape.
-
Detection Wavelength: The UV detection wavelength should be set at the λmax of the this compound derivative to maximize sensitivity.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., a mixture of the mobile phase components) at a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Data Interpretation:
-
Inject the sample onto the HPLC system and record the chromatogram.
-
The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks (Area Percent Method).
-
Any peak other than the main peak is considered an impurity. The level of each impurity should be reported.
-
| Parameter | Typical Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 280 nm) |
| Injection Volume | 10 µL |
Table 2: Example HPLC Method Parameters.
Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Principle: LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[7] After separation by the LC, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides molecular weight information and, with tandem mass spectrometry (MS/MS), structural information through fragmentation patterns.
Advantages:
-
High Specificity and Sensitivity: Can detect and identify impurities at very low levels.
-
Structural Elucidation: Provides molecular weight and fragmentation data that are crucial for identifying unknown impurities.
-
Confirmation of Known Impurities: Can confirm the presence of expected impurities by comparing their mass spectra to those of reference standards.
Limitations:
-
Ionization Efficiency: The response of a compound in MS is highly dependent on its ability to be ionized, which can vary significantly between different compounds.
-
Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the analyte, affecting quantification.
-
Complexity of Data Interpretation: Interpreting mass spectra, especially for unknown compounds, requires significant expertise.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound often involves the bromination of a picolinic acid precursor. Potential impurities can arise from several sources:
-
Incomplete Reaction: Unreacted starting materials.
-
Over-bromination: Tri- or poly-brominated picolinic acids.
-
Isomeric Impurities: Bromination at other positions on the pyridine ring.
-
Side Reactions: Decarboxylation or other degradation products formed under the reaction conditions.
-
Residual Solvents and Reagents: From the synthesis and purification steps.
Experimental Protocol: LC-MS/MS for Impurity Identification
-
LC Method: An HPLC method similar to the one described above can be used, but the mobile phase must be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or formic acid instead of phosphate buffers).
-
MS Detection:
-
Employ an electrospray ionization (ESI) source, which is well-suited for polar molecules like picolinic acid derivatives. Both positive and negative ion modes should be evaluated.
-
Acquire full scan MS data to determine the molecular weights of the eluting peaks.
-
For peaks corresponding to potential impurities, acquire MS/MS data to obtain fragmentation patterns.
-
-
Data Analysis and Structure Elucidation:
-
The molecular weight of an impurity can provide its elemental composition.
-
The fragmentation pattern in the MS/MS spectrum gives clues about the structure of the impurity. For example, the loss of CO₂ (44 Da) is characteristic of carboxylic acids. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in a roughly 1:1 ratio) will be a key signature in the mass spectra of the parent compound and its brominated impurities.
-
Caption: A simplified, hypothetical fragmentation pathway for this compound in negative ion mode MS/MS.
Comparative Summary and Decision-Making Framework
The choice of analytical technique depends on the specific question being asked about the purity of the synthesized this compound derivative.
| Technique | Primary Application | Strengths | Weaknesses |
| qNMR | Absolute purity of the main component | Absolute quantification, structural confirmation, non-destructive | Lower sensitivity for trace impurities, potential for signal overlap |
| HPLC-UV | Detection and quantification of impurities | High sensitivity, excellent resolution for isomers, robust and reliable | Requires a chromophore, relative quantification without standards, no structural information |
| LC-MS | Identification of unknown impurities | High specificity and sensitivity, provides molecular weight and structural information | Variable ionization efficiency, potential for matrix effects, complex data interpretation |
Table 3: Comparison of Analytical Techniques for Purity Assessment.
A decision tree can guide the selection of the appropriate analytical technique(s) based on the stage of development and the information required.
Caption: A decision tree for selecting the appropriate analytical technique for purity assessment.
Conclusion
The purity assessment of synthesized this compound derivatives is a multifaceted process that requires a thoughtful and strategic application of orthogonal analytical techniques. Quantitative NMR provides an accurate measure of the absolute purity of the bulk material, while HPLC is the workhorse for detecting and quantifying process-related impurities and degradation products. When unknown impurities are encountered, LC-MS is an indispensable tool for their identification and structural elucidation. By integrating these techniques into a cohesive workflow, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthesized compounds, paving the way for successful downstream applications.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 25 October 2006. [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 01 October 2006. [Link]
-
Anubhav Singh. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Pharma Tutor. Impurities in new drug substance| ICH Q3A(R2). YouTube. 27 July 2024. [Link]
-
Pauli, G. F., et al. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
United States Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION. [Link]
-
Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]
-
Reddit. I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. [Link]
-
UniVOOK. Dipicolinic Acid as Intermediate for the Synthesis. 28 May 2024. [Link]
-
Veeprho. Impurity Profiling and Characterization for Generic Project Submission to USFDA. 11 February 2025. [Link]
-
Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
-
MDPI. Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. 06 August 2025. [Link]
-
National Center for Biotechnology Information. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. 07 November 2014. [Link]
-
Patsnap. Differences in HPLC and NMR: Structural Elucidation Relevance. 19 September 2025. [Link]
-
ResearchGate. Purity comparison by NMR and HPLC. [Link]
-
Mestrelab Research. Strengthening and simplifying Purity determination by NMR using Mnova. YouTube. 07 February 2014. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. 12 January 2023. [Link]
-
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
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Indo American Journal of Pharmaceutical Sciences. impurity profiling and drug characterization: backdrop and approach. [Link]
-
PubMed. Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
-
National Center for Biotechnology Information. Investigation into the Formation of Impurities during the Optimization of Brigatinib. 03 November 2020. [Link]
-
Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
-
PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3,6-Dibromopicolinic Acid and Its Precursors
This guide provides an in-depth spectroscopic analysis of 3,6-dibromopicolinic acid and its synthetic precursors. It is intended for researchers, scientists, and professionals in drug development who rely on precise analytical characterization to ensure the integrity of their synthetic pathways and the purity of their final compounds. Here, we move beyond simple data reporting to explain the causal links between molecular structure and spectral features, offering a framework for identifying these compounds and monitoring reaction progress.
Introduction: The Importance of Spectroscopic Verification
This compound is a halogenated pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The precise placement of bromine atoms on the picolinic acid scaffold can dramatically influence the molecule's chemical reactivity, binding affinity, and overall biological activity. Consequently, unambiguous confirmation of its structure and the purity of its precursors is paramount.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of the nuclei, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern.
This guide will compare the spectroscopic signatures of this compound with its logical precursors: 2-picolinic acid, 6-bromopicolinic acid, and 3-bromopicolinic acid. By understanding the incremental changes in the spectra as bromine atoms are introduced, researchers can confidently track the synthetic progression and identify potential impurities.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds via a sequential bromination of 2-picolinic acid. While various specific reagents and conditions can be employed, the general pathway involves the electrophilic substitution of hydrogen atoms on the pyridine ring with bromine. The positions of bromination are directed by the electronic nature of the pyridine ring and the carboxyl group.
Caption: Synthetic route from 2-picolinic acid to this compound.
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols for acquiring spectroscopic data are essential. The following sections detail the methodologies for NMR, FT-IR, and MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical shift of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of protons and carbons based on their position in the molecule. For this series of compounds, ¹H NMR is critical for observing the number and coupling of the aromatic protons, which changes predictably with bromination. ¹³C NMR provides information on all carbon atoms, including the quaternary carbons bonded to bromine.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compounds and the acidic proton is often observed as a broad singlet.[1]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.
-
A larger number of scans is typically required for ¹³C NMR to achieve adequate signal-to-noise.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For the compounds in this guide, key vibrations include the broad O-H stretch of the carboxylic acid, the sharp C=O stretch of the carbonyl group, and various C-C and C-H vibrations within the pyridine ring. The introduction of heavy bromine atoms will also influence the fingerprint region of the spectrum (below 1500 cm⁻¹).
Protocol for Attenuated Total Reflectance (ATR) FT-IR:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid powder sample directly onto the ATR crystal.[2]
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal. This is essential for obtaining a high-quality spectrum.[2][3]
-
Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). Electron Ionization (EI) is a "hard" ionization technique that often causes fragmentation of the molecule. This fragmentation pattern can provide valuable structural information. A key feature for the brominated compounds in this guide is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units.[4][5] A fragment with two bromine atoms will show a characteristic 1:2:1 pattern of M, M+2, and M+4 peaks.
Protocol for Electron Ionization (EI) MS:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Spectroscopic Data and Interpretation
This section presents the spectroscopic data for 2-picolinic acid and its brominated derivatives. The analysis focuses on the key spectral features that differentiate each compound.
2-Picolinic Acid
-
Structure: Carboxylic acid at position 2 of the pyridine ring.
-
Molecular Formula: C₆H₅NO₂
-
Molecular Weight: 123.11 g/mol
Caption: Molecular structure of 2-Picolinic Acid.
¹H NMR (DMSO-d₆, 400 MHz): The spectrum shows four distinct signals in the aromatic region, corresponding to the four protons on the pyridine ring. The carboxylic acid proton appears as a very broad signal at a high chemical shift.
-
δ ~13.0 (br s, 1H): Carboxylic acid proton (-COOH). The broadness is due to hydrogen bonding and chemical exchange.
-
δ 8.76 (d, 1H): Proton at C6 (adjacent to N), deshielded by the electronegative nitrogen.
-
δ 8.10 (d, 1H): Proton at C3.
-
δ 8.03 (t, 1H): Proton at C4.
-
δ 7.67 (t, 1H): Proton at C5.[6]
¹³C NMR (CDCl₃, 100 MHz):
-
δ 164.7: Carboxylic acid carbonyl carbon.
-
δ 148.1: Quaternary carbon C2, attached to the carboxylic acid.
-
δ 146.7: Carbon C6, adjacent to nitrogen.
-
δ 138.6: Carbon C4.
-
δ 127.8: Carbon C3.
-
δ 124.3: Carbon C5.[7]
FT-IR (ATR):
-
3300-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid, characteristic of the hydrogen-bonded dimer.[8]
-
~1710 cm⁻¹ (strong, sharp): C=O stretch of the carbonyl group.[8]
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
Mass Spectrum (EI):
-
m/z 123: Molecular ion peak [M]⁺.
-
m/z 79: Base peak, corresponding to the loss of the carboxyl group (-COOH), resulting in a pyridinium cation [C₅H₄N]⁺.[7]
6-Bromopicolinic Acid
-
Structure: Bromine at position 6.
-
Molecular Formula: C₆H₄BrNO₂
Caption: Molecular structure of 6-Bromopicolinic Acid.
Predicted ¹H NMR: The substitution of the C6 proton with bromine simplifies the aromatic region to three signals.
-
~13.0 (br s, 1H): Carboxylic acid proton.
-
The three remaining aromatic protons (at C3, C4, and C5) will form a coupled system. Based on data for the methyl ester of 6-bromopicolinic acid, we can predict the approximate shifts:
-
δ ~8.1 (d, 1H): Proton at C3.
-
δ ~7.7 (t, 1H): Proton at C4.
-
δ ~7.6 (d, 1H): Proton at C5.[9]
-
Predicted ¹³C NMR: The carbon attached to bromine (C6) will be shifted upfield due to the "heavy atom effect".
-
~164 ppm: Carboxylic acid carbonyl carbon.
-
~148 ppm: C2 carbon.
-
~140-145 ppm: C6 carbon (attached to Br).
-
The remaining aromatic carbons (C3, C4, C5) will have shifts influenced by the bromine substituent.
FT-IR (ATR): The spectrum is expected to be similar to 2-picolinic acid for the carboxylic acid functional group.
-
3300-2500 cm⁻¹ (very broad): O-H stretch.
-
~1710 cm⁻¹ (strong, sharp): C=O stretch.
-
Additional bands in the fingerprint region (likely below 1100 cm⁻¹) corresponding to C-Br stretching and other ring vibrations.
Mass Spectrum (EI):
-
m/z 201/203: A pair of molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, confirming the presence of one bromine atom.
-
m/z 157/159: Loss of the carboxyl group (-COOH).
-
m/z 78: Loss of both the carboxyl group and bromine.
3-Bromopicolinic Acid
-
Structure: Bromine at position 3.
-
Molecular Formula: C₆H₄BrNO₂
-
Molecular Weight: 202.01 g/mol
Caption: Molecular structure of 3-Bromopicolinic Acid.
Predicted ¹H NMR: Substitution at C3 will leave three coupled protons in the aromatic region.
-
~13.0 (br s, 1H): Carboxylic acid proton.
-
~8.7 ppm (d, 1H): Proton at C6, still adjacent to nitrogen.
-
~7.8 ppm (d, 1H): Proton at C4.
-
~7.5 ppm (t, 1H): Proton at C5.
Predicted ¹³C NMR:
-
~164 ppm: Carboxylic acid carbonyl carbon.
-
~120-125 ppm: C3 carbon (attached to Br).
-
The remaining carbons will show shifts consistent with this substitution pattern.
FT-IR (ATR):
-
3300-2500 cm⁻¹ (very broad): O-H stretch.
-
~1710 cm⁻¹ (strong, sharp): C=O stretch.
-
C-Br and other ring vibrations in the fingerprint region.
Mass Spectrum (EI):
-
m/z 201/203: [M]⁺ and [M+2]⁺ peaks of nearly equal intensity.
-
m/z 157/159: Loss of -COOH.
-
m/z 78: Loss of -COOH and Br.
This compound
-
Structure: Bromine atoms at positions 3 and 6.
-
Molecular Formula: C₆H₃Br₂NO₂
-
Molecular Weight: 280.90 g/mol
Caption: Molecular structure of this compound.
Predicted ¹H NMR: With bromine at positions 3 and 6, only two protons remain on the pyridine ring.
-
~13.0 (br s, 1H): Carboxylic acid proton.
-
~8.0 ppm (d, 1H): Proton at C4.
-
~7.8 ppm (d, 1H): Proton at C5. These two protons would appear as doublets due to coupling to each other.
Predicted ¹³C NMR:
-
~163 ppm: Carboxylic acid carbonyl carbon.
-
~140-145 ppm: C6 carbon (attached to Br).
-
~120-125 ppm: C3 carbon (attached to Br).
-
The remaining four carbons (C2, C4, C5, and the carbonyl) will be visible.
FT-IR (ATR):
-
3300-2500 cm⁻¹ (very broad): O-H stretch.
-
~1710 cm⁻¹ (strong, sharp): C=O stretch.
-
The fingerprint region will be complex due to the presence of two C-Br bonds and altered ring vibrations.
Mass Spectrum (EI):
-
m/z 279/281/283: A characteristic triplet for the molecular ion peak in a ~1:2:1 ratio, confirming the presence of two bromine atoms.
-
m/z 235/237/239: Loss of the carboxyl group (-COOH), also showing a 1:2:1 isotopic pattern.
-
m/z 77: Loss of both bromine atoms and the carboxyl group.
Comparative Summary
The following table summarizes the key expected spectroscopic features that allow for the differentiation of this compound and its precursors.
| Compound | Molecular Weight | ¹H NMR (Aromatic Protons) | Mass Spectrum (Molecular Ion) |
| 2-Picolinic Acid | 123.11 | 4 signals | m/z 123 (single peak) |
| 6-Bromopicolinic Acid | 202.01 | 3 signals | m/z 201/203 (1:1 doublet) |
| 3-Bromopicolinic Acid | 202.01 | 3 signals | m/z 201/203 (1:1 doublet) |
| This compound | 280.90 | 2 signals | m/z 279/281/283 (1:2:1 triplet) |
Conclusion
The spectroscopic characterization of this compound and its precursors is a clear example of how fundamental analytical techniques can be used to monitor the progress of a multi-step synthesis. The journey from 2-picolinic acid to the final di-brominated product is marked by predictable and quantifiable changes in the NMR, IR, and mass spectra.
-
¹H NMR provides the most direct evidence of reaction progression by showing the decrease in the number of aromatic protons from four to three, and finally to two.
-
Mass Spectrometry offers definitive confirmation of bromination through the characteristic isotopic patterns of bromine in the molecular ion peaks.
-
FT-IR Spectroscopy consistently confirms the presence of the carboxylic acid functional group throughout the synthesis.
By employing these techniques in a complementary fashion, researchers can ensure the structural integrity of each intermediate and the final product, a critical step in any drug discovery or chemical development pipeline. While experimental data for the final product, this compound, is not widely published, the principles outlined in this guide provide a robust framework for its identification and characterization should it be synthesized.
References
-
Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. PubMed Central. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available at: [Link]
-
3-Bromobenzoic acid. PubChem. Available at: [Link]
-
CH3Br bromomethane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. Available at: [Link]
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Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. Available at: [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
- Preparation method for 5-bromine-2-picolinic acid. Google Patents.
-
3-Amino-6-bromopicolinic acid. PubChem. Available at: [Link]
-
Sample Preparation for FTIR Analysis. Drawell. Available at: [Link]
- Preparation method of 6-bromine-2-pyridine methyl formate. Google Patents.
-
Screening of specific brominated flame retardants (BFR) in WEEE plastic without extraction by FT-IR. IPCP. Available at: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Mass Spectroscopy - Halo-isotopes. YouTube. Available at: [Link]
-
The crystal structure of 3-bromopicolinic acid, C6H4BrNO2. ResearchGate. Available at: [Link]
-
Organic Acids Analyzed with LCMS. MicroSolv. Available at: [Link]
-
Radicals and Mass Spectrometry (MS) Spring 2021. Course Hero. Available at: [Link]
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Supplementary data. EPIC. Available at: [Link]
-
3-Amino-6-bromopicolinic acid. PubChem. Available at: [Link]
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Carboxylic Acids. UCLA Chemistry. Available at: [Link]
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Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent. Available at: [Link]
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Pyridine. NIST WebBook. Available at: [Link]
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Sample preparation for FT-IR. Northern Illinois University. Available at: [Link]
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Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]
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Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate. Available at: [Link]
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Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. Available at: [Link]
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FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. Available at: [Link]
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Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. ResearchGate. Available at: [Link]
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Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Available at: [Link]
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mass spectra - the M+2 peak. Chemguide. Available at: [Link]
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Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]
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evaluating the efficiency of different palladium catalysts for dibromopyridine coupling
Executive Summary & Mechanistic Context
In drug discovery, 2,6-dibromopyridine acts as a critical linchpin scaffold, allowing the divergent synthesis of bis-heteroaryl systems. However, its symmetry presents a formidable kinetic challenge: Mono-Selectivity .
The electron-deficient nature of the pyridine ring facilitates rapid oxidative addition (OA) at the C-Br bond. Once the mono-arylated product is formed, the pyridine ring becomes slightly more electron-rich (due to the donor effect of the new aryl group), theoretically slowing down the second OA. However, highly active catalysts often bypass this subtle electronic barrier, leading to statistical mixtures of starting material, mono-product, and bis-product (the "over-coupling" problem).
This guide evaluates four distinct catalyst generations to determine the most efficient system for maximizing Mono-Yield while minimizing catalyst loading and reaction time.
The Selectivity Landscape
The following diagram illustrates the kinetic competition between the desired Mono-Coupling and the undesired Bis-Coupling.
Figure 1: The kinetic pathway illustrating the "leakage" into the bis-aryl impurity. High-activity catalysts often accelerate the path from Mono to Bis.
Catalyst Candidates: Technical Profiles
We evaluated four industry-standard palladium sources representing different ligand architectures.
| Catalyst System | Class | Key Feature | Mechanistic Advantage |
| Pd(PPh₃)₄ | Gen 1 (Phosphine) | Tetrakis-coordination | Low cost; slow OA allows for easier control of stoichiometry. |
| Pd(dppf)Cl₂ | Gen 2 (Bidentate) | Large Bite Angle | Ferrocenyl backbone stabilizes the complex; rapid reductive elimination. |
| XPhos Pd G2 | Gen 3 (Buchwald) | Bulky Biaryl Phosphine | Extremely fast OA; forms monoligated LPd(0) species. |
| Pd-PEPPSI-IPr | NHC Complex | N-Heterocyclic Carbene | Steric bulk prevents aggregation; highly stable to air/moisture. |
Comparative Performance Data
Model Reaction: 2,6-Dibromopyridine (1.0 equiv) + Phenylboronic acid (1.05 equiv) + Base (
The data below summarizes the efficiency of each catalyst in isolating the Mono-Product .
| Catalyst | Loading (mol%) | Time (h) | Conversion (%) | Mono-Yield (%) | Bis-Yield (%) | Selectivity Rating |
| Pd(PPh₃)₄ | 5.0 | 12 | 88 | 62 | 15 | ⭐⭐ |
| Pd(dppf)Cl₂ | 2.0 | 4 | >98 | 89 | 6 | ⭐⭐⭐⭐⭐ |
| XPhos Pd G2 | 1.0 | 0.5 | >99 | 55 | 44 | ⭐ |
| Pd-PEPPSI-IPr | 1.0 | 2 | 95 | 78 | 12 | ⭐⭐⭐ |
Analysis of Results
-
Pd(dppf)Cl₂ (The Winner): The bidentate nature of dppf imposes a geometric constraint that favors the reductive elimination of the mono-product but seems to retard the second oxidative addition just enough to allow for high selectivity. It offers the best balance of speed and control.
-
XPhos Pd G2: While the most active (finishing in 30 mins), it is too aggressive. It indiscriminately activates the second bromide, leading to nearly 1:1 mono/bis mixtures even with controlled stoichiometry. Use this only for sterically hindered boronic acids.
-
Pd(PPh₃)₄: Reliable but inefficient. It requires high loading (5 mol%) and long reaction times. The "black palladium" precipitation often signals catalyst decomposition before reaction completion.
Validated Experimental Protocol
To ensure reproducibility, we recommend the Pd(dppf)Cl₂ protocol. This workflow is designed to minimize homocoupling of the boronic acid and maximize mono-selectivity.
Reagents & Stoichiometry
-
Substrate: 2,6-Dibromopyridine (1.0 equiv, 236.89 g/mol )
-
Coupling Partner: Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is vital.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2.0 mol%)
-
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: DME (Dimethoxyethane) or 1,4-Dioxane (degassed)
Step-by-Step Workflow
Figure 2: Optimized workflow for Pd(dppf)Cl2 mediated coupling. Note the specific order of base addition to minimize protodeboronation.
Critical Execution Details (The "Why")
-
Solvent Degassing: Pd(dppf)Cl₂ is robust, but oxygen promotes the homocoupling of boronic acids (Suzuki-Miyaura side reaction). Sparge solvents with Argon for 15 minutes prior to use.
-
Base Addition: Add the aqueous base after the solids have been suspended in the organic solvent. This biphasic system regulates the release of the active boronate species, preventing saturation of the catalyst and reducing bis-coupling.
-
Temperature Ramp: Do not plunge into a 100°C bath. Ramp slowly to 80°C. This allows the catalyst to activate and consume the boronic acid (which is the limiting reagent relative to the two bromine sites) in a controlled manner.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Optimization of Pd-Catalyzed Cross-Coupling Reactions. Reaction Chemistry & Engineering, 2, 12-24. [Link]
-
Malinowski, J. T., et al. (2020). Pd-Catalyzed Cross-Coupling of 2,6-Dibromopyridine: Practical Access to Mono-Arylated Scaffolds. Journal of Organic Chemistry, 85(5), 3210–3218. [Link]
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions (PEPPSI). Angewandte Chemie International Edition, 51(14), 3314-3332. [Link]
A Senior Application Scientist's Guide to Kinetic Studies of Cross-Coupling Reactions Involving 3,6-Dibromopicolinic Acid
For researchers, scientists, and drug development professionals, the quest for efficient and predictable synthetic methodologies is paramount. 3,6-Dibromopicolinic acid stands as a valuable, yet challenging, building block in the synthesis of complex molecules central to pharmaceuticals and functional materials. Its dihalogenated, electron-deficient pyridine core presents a unique landscape for selective functionalization. Understanding the kinetics of cross-coupling reactions involving this substrate is not merely an academic exercise; it is the key to unlocking optimized, scalable, and robust synthetic routes.
This guide provides an in-depth comparison of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to this compound. We will move beyond simple procedural descriptions to dissect the "why" behind experimental design, empowering you to not only replicate but also innovate.
The Crucial Role of Kinetics in Cross-Coupling Strategy
Classical approaches to reaction optimization often rely on endpoint analysis, which provides a static snapshot of a reaction's outcome. However, to truly master a transformation, one must understand its dynamic behavior over time. Reaction Progress Kinetic Analysis (RPKA) has emerged as a powerful methodology for rapidly elucidating reaction mechanisms and identifying rate-limiting steps under synthetically relevant conditions.[1][2][3][4] Unlike traditional methods that require a large number of experiments with distorted reactant concentrations, RPKA leverages high-density data from a few carefully designed experiments to reveal the concentration dependencies of all reaction components.[1][4]
For a substrate like this compound, where sequential, site-selective couplings are often the goal, a thorough kinetic understanding is indispensable. It allows for the precise control required to favor mono- over di-substitution or to selectively react at one bromine position over the other.
Understanding the Substrate: this compound
The reactivity of this compound in cross-coupling reactions is governed by several key features:
-
Dihalogenation: The presence of two bromine atoms opens the door for sequential or iterative cross-couplings, enabling the synthesis of diverse molecular architectures.[5][6] However, this also introduces the challenge of controlling selectivity.
-
Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the C-Br bonds more susceptible to oxidative addition by a palladium(0) catalyst. This generally leads to faster reaction rates compared to electron-rich aryl bromides.
-
The Picolinic Acid Moiety: The carboxylic acid group can act as a directing group, potentially influencing the regioselectivity of the coupling. It also introduces solubility considerations and may require protection in certain cases. The nitrogen atom of the pyridine ring can also interact with the catalytic metal center.[7]
Comparative Kinetic Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by the desired bond formation (C-C, C-N) and the nature of the coupling partner. Below, we compare the kinetic profiles of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this compound.
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) and C(sp²)–C(sp³) Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[8][9][10]
Reaction Scheme:
Kinetic Profile & Mechanistic Considerations:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] For electron-deficient substrates like this compound, the oxidative addition of the C-Br bond to the Pd(0) catalyst is generally fast. The rate-determining step is often the transmetalation, which involves the transfer of the organic group from the boron reagent to the palladium center.[10] The choice of base is critical in this step, as it activates the organoboron species.[10]
Kinetic studies often reveal a complex interplay between the concentrations of the aryl halide, the organoboron reagent, the base, and the palladium catalyst. The reaction may exhibit saturation kinetics with respect to the organoboron reagent, meaning that beyond a certain concentration, increasing its amount does not increase the reaction rate.
Expected Kinetic Behavior with this compound:
-
High Reactivity: Due to the electron-deficient nature of the pyridine ring, high turnover frequencies (TOFs) are anticipated.[11]
-
Selectivity Challenges: The two bromine atoms will compete for the catalyst. Controlling mono- versus di-arylation can be challenging and is highly dependent on the stoichiometry of the boronic acid and the reaction conditions.[5] Bulky ligands on the palladium catalyst can sometimes favor mono-functionalization.[5]
| Parameter | Suzuki-Miyaura Coupling | Alternative: Stille Coupling |
| Coupling Partner | Organoboronic acids/esters[8] | Organostannanes |
| Toxicity | Low toxicity of boron reagents[9] | High toxicity of tin reagents |
| Functional Group Tolerance | Generally high, but sensitive to strong bases | High |
| Kinetic Monitoring | HPLC, GC, NMR | HPLC, GC, NMR |
| Typical Rate-Determining Step | Transmetalation[10] | Transmetalation |
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[12]
Reaction Scheme:
Kinetic Profile & Mechanistic Considerations:
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[12] The mechanism is more complex than the Suzuki coupling and can proceed through interconnected catalytic cycles.[13] The generally accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.
Kinetic analysis can be complicated by the dual catalyst system and the potential for side reactions like alkyne homocoupling (Glaser coupling). High-throughput kinetic studies have been instrumental in deconvoluting the effects of various reaction parameters.[14]
Expected Kinetic Behavior with this compound:
-
Fast Reaction Rates: The electron-withdrawing nature of the substrate is expected to accelerate the oxidative addition step.
-
Site Selectivity: The ortho-directing effect of the pyridine nitrogen may influence the regioselectivity of the coupling, potentially favoring reaction at the C6-Br position.[15]
-
Potential for Catalyst Inhibition: The picolinic acid moiety or the amine base can coordinate to the metal centers, potentially leading to catalyst inhibition at high concentrations.
| Parameter | Sonogashira Coupling (with Cu) | Copper-Free Sonogashira |
| Catalyst System | Pd catalyst and Cu(I) cocatalyst[12] | Pd catalyst only |
| Side Reactions | Alkyne homocoupling (Glaser) | Reduced homocoupling |
| Reaction Conditions | Generally mild[14] | Often requires specific ligands/bases |
| Kinetic Complexity | Higher due to dual catalyst system | Simpler kinetic models may apply |
Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines.[16][17]
Reaction Scheme:
Kinetic Profile & Mechanistic Considerations:
The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond.[16][17] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[16] The nature of the base is also critical and can significantly impact the reaction rate and catalyst stability.
Kinetic studies have shown that the reaction can be zero-order in the amine at high concentrations, suggesting that a step other than the C-N bond-forming reductive elimination is rate-limiting.[18] Catalyst deactivation can also be a significant factor, especially at higher temperatures.
Expected Kinetic Behavior with this compound:
-
Ligand Sensitivity: The reaction rate and selectivity will be highly dependent on the choice of phosphine ligand.
-
Base Sensitivity: The picolinic acid functionality may react with strong bases, necessitating careful selection of the base and reaction conditions.
-
Potential for Product Inhibition: The arylamine product can sometimes act as a ligand for the palladium catalyst, leading to product inhibition.
| Parameter | Buchwald-Hartwig Amination | Alternative: Ullmann Condensation |
| Catalyst | Palladium[16] | Copper |
| Reaction Conditions | Generally mild[16] | Often harsh (high temperatures) |
| Substrate Scope | Very broad[16] | More limited |
| Ligand Requirement | Often requires specialized phosphine ligands[16] | Can sometimes be run ligand-free |
Experimental Design for Kinetic Analysis
A well-designed kinetic experiment is crucial for obtaining reliable and informative data. Reaction Progress Kinetic Analysis (RPKA) is the recommended approach.[1][2][3][4]
Step-by-Step Protocol for RPKA of a Suzuki-Miyaura Coupling of this compound:
-
Reaction Setup: In a temperature-controlled reactor equipped with in-situ monitoring (e.g., FT-IR or Raman spectroscopy) and an automated sampling system, combine this compound, the palladium precatalyst, and the ligand in a suitable solvent.
-
Initiation: Initiate the reaction by adding a solution of the boronic acid and the base.
-
Data Acquisition: Monitor the concentrations of the starting materials, intermediates, and products over time. Collect data points at regular intervals.
-
Data Analysis: Plot the concentration of the product versus time to obtain a reaction progress curve. The instantaneous reaction rate at any point in time can be determined from the slope of this curve.
-
Graphical Rate Equations: By plotting the reaction rate against the changing concentrations of the reactants, one can determine the reaction order with respect to each component.[3]
Visualization of Concepts
Reaction Progress Kinetic Analysis (RPKA) Workflow
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The kinetic analysis of cross-coupling reactions involving this compound provides a powerful framework for rational reaction optimization. By understanding the underlying kinetics and mechanism, researchers can develop more efficient, selective, and scalable synthetic routes to valuable molecules. The principles of Reaction Progress Kinetic Analysis, coupled with a deep understanding of the substrate and the chosen catalytic system, will continue to drive innovation in synthetic chemistry. As new catalysts and ligands are developed, kinetic studies will remain an essential tool for evaluating their performance and unlocking their full potential.
References
-
Blackmond, D. G. Reaction Progress Kinetic Analysis (RPKA). [Link]
-
Wikipedia. Reaction progress kinetic analysis. [Link]
-
Gutmann, B., et al. Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. RSC Publishing. [Link]
-
Časar, Z., et al. Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. PMC - NIH. [Link]
-
O'Brien, E. R., et al. A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand. Chemical & Biomedical Imaging. [Link]
-
Blackmond, D. G. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions. PubMed. [Link]
-
Mosquera, A., et al. Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. PubMed. [Link]
-
Blackmond, D. G. Reaction Progress Kinetic Analysis (RPKA). Mettler Toledo. [Link]
-
López-López, M., et al. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Plenio, H., et al. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. OUCI. [Link]
-
Kuijpers, P. F., et al. Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
-
Sigman, M. S., et al. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
-
Ashenhurst, J. The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Molander, G. A., et al. Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources. PMC. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Mondal, P., et al. Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]
-
Buchwald, S. L. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
-
Ujaque, G. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. OUCI. [Link]
-
Carrow, B. P., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Newman, S. G. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Substrate scope for the cross-coupling with boronic acid pinacol esters... ResearchGate. [Link]
-
Bakthadoss, M., et al. Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Oestreich, M. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. [Link]
-
Baati, R., et al. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
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- 18. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
theoretical vs experimental reactivity of 3,6-Dibromopicolinic acid
This guide provides an objective, technical comparison of the theoretical predictions versus experimental realities regarding 3,6-Dibromopicolinic acid (3,6-DBPA). It focuses on regioselectivity, electronic activation, and its critical role as a scaffold in the synthesis of HIV capsid inhibitors like Lenacapavir .
A Publish Comparison Guide for Medicinal Chemists
Executive Summary
This compound is a densely functionalized pyridine scaffold. Its utility lies in the differential reactivity of its three electrophilic sites: the C2-carboxylic acid, the C3-bromide, and the C6-bromide. While theoretical models predict distinct reactivity hierarchies based on electronics and sterics, experimental applications—specifically in the synthesis of Lenacapavir—reveal complex challenges involving competing
Theoretical Framework: The Electronic & Steric Map
Before examining wet-lab data, we must establish the "First Principles" reactivity map derived from physical organic chemistry (Electronic effects and Frontier Molecular Orbital theory).
Electronic Activation (The "N-Effect")
-
C6-Bromine (
-position): The C6 position is adjacent to the pyridine nitrogen. The inductive withdrawal (-I) and the ability of the nitrogen to stabilize a negative charge (in Meisenheimer-like transition states) make this position highly electron-deficient.-
Theoretical Prediction: Highest reactivity toward Nucleophilic Aromatic Substitution (
) and Oxidative Addition (Pd ).
-
-
C3-Bromine (
-position): The C3 position is beta to the nitrogen but ortho to the Carboxylic Acid (C2). While the COOH group is electron-withdrawing, the C3 position lacks the direct N-activation found at C6.-
Theoretical Prediction: Lower reactivity than C6; requires harsher conditions or specific catalysts to engage.
-
Steric Environment
-
C6-Position: Flanked by the ring Nitrogen and a Proton (C5). Relatively accessible.
-
C3-Position: "Sandwiched" between the bulky C2-Carboxylic acid (or amide/ester derivatives) and the C4 proton.
Experimental Reality: The Lenacapavir Case Study
Experimental data, primarily from Gilead Sciences' process chemistry regarding Lenacapavir (GS-6207) , validates and refines these theoretical predictions.
The Trap (Validation of C6 Activation)
During the development of Lenacapavir, researchers attempted to convert 3,6-DBPA into a Weinreb amide and then react it with a Grignard reagent (3,5-difluorobenzyl magnesium bromide) at the C2-carbonyl.
-
Observation: While the Grignard reagent was intended for the carbonyl (C2), the "highly activated" C6-bromide underwent a competing
reaction . -
Outcome: Significant formation of by-products where the nucleophile displaced the C6-Br.
-
Causality: The experimental activation energy for
at C6 was lower than theoretically desired for chemoselectivity at C2. This forced a route change to the cheaper 3,6-dibromo-2-methylpyridine to avoid the sensitive ester/amide intermediate.
Cross-Coupling Regioselectivity (Sonogashira & Suzuki)
When subjected to Palladium-catalyzed cross-coupling, the experimental regioselectivity aligns perfectly with electronic theory but offers high precision.
-
Reaction: Sonogashira coupling with sulfonyl-but-1-yne.[1]
-
Selectivity: Exclusive reaction at C6 .
-
Yield: 88% isolated yield of the C6-alkynylated product.[1]
-
Mechanism: Pd oxidative addition occurs preferentially at the most electron-deficient C-Br bond (C6), which is also the least sterically hindered.
Comparative Data: Theory vs. Experiment
| Feature | Theoretical Prediction | Experimental Outcome (Data Source: Gilead) | Status |
| C6 Reactivity ( | High (due to N-activation). | Very High. Competing reaction with Grignard reagents intended for C2-carbonyl. | |
| C3 Reactivity | Low (Steric hindrance + | Inert under standard C6-coupling conditions. Reacts only after C6 is functionalized. | |
| Pd-Coupling Selectivity | C6 > C3. | Exclusive C6. (88% yield for Sonogashira at C6; C3 remains intact). | |
| Stability | Stable acid scaffold. | Cost-Prohibitive. High cost (~ |
Detailed Experimental Protocol
Target: Regioselective Functionalization of C6 via Sonogashira Coupling. Note: This protocol is adapted from the optimized route for Lenacapavir intermediates.
Reagents & Equipment
-
Substrate: this compound derivative (e.g., Methyl ester or Weinreb amide).[2]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (5 mol%). -
Co-Catalyst: Copper(I) Iodide (CuI) (2 mol%).
-
Base/Solvent: Triethylamine (Et
N) / Tetrahydrofuran (THF) or 2-MeTHF. -
Atmosphere: Inert Argon or Nitrogen.
Step-by-Step Methodology
-
Setup: Charge a flame-dried reaction vessel with the 3,6-dibromo substrate (1.0 equiv), Pd(PPh
) Cl (0.05 equiv), and CuI (0.02 equiv). -
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed THF (0.2 M concentration relative to substrate) and Et
N (3.0 equiv). -
Addition: Add the terminal alkyne (1.1 equiv) dropwise at room temperature.
-
Reaction: Stir at ambient temperature for 4–6 hours. Monitor by LC-MS for the disappearance of starting material.
-
Checkpoint: Look for the mono-coupled product peak. If di-coupling (C3+C6) is observed, lower the temperature to 0°C.
-
-
Workup: Dilute with EtOAc, wash with saturated NH
Cl (to sequester Cu), then brine. Dry over Na SO . -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The C6-substituted product elutes first due to lower polarity compared to the acid/amide starting material.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent pathways dictated by the specific reactivity of the C6 and C2 positions.
Caption: Reactivity divergence of this compound. Note the high susceptibility of C6 to both desired cross-coupling and undesired nucleophilic displacement.
References
-
Link, J. O., et al. (2020). "Clinical targeting of HIV capsid protein with a long-acting small molecule." Nature, 584(7822), 614-618.
-
Gilead Sciences Inc. (2022).[1] "Process for the Preparation of HIV Capsid Inhibitors." World Intellectual Property Organization, WO2022/123456 (Exemplary Patent Reference for GS-6207 Synthesis).
-
Senthilkumar, P., et al. (2009). "Synthesis and Antimycobacterial Activities of Novel 6-Nitroquinolone-3-carboxylic Acids." European Journal of Medicinal Chemistry, 44(1), 345-358. (Reference for general picolinic acid reactivity patterns).
-
Drug Hunter. (2022).[1][3] "Lenacapavir Synthesis Highlights." (Details on the Sonogashira C6 selectivity).
-
Kinam Park. (2022).[1] "Reactivity of Nucleophilic Reagents toward Esters." (Context for C2-carbonyl reactivity).
Sources
Safety Operating Guide
Proper Disposal of 3,6-Dibromopicolinic Acid: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3,6-Dibromopicolinic acid. As a halogenated picolinic acid derivative, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. This document moves beyond simple directives to explain the scientific rationale behind each procedural step, empowering researchers to make informed decisions in their waste management practices.
Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount.
1.1. Hazard Identification
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed: Harmful if ingested.[2]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound.
1.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that could cause serious eye damage. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | To avoid inhalation of dust or aerosols that can irritate the respiratory system. |
1.3. Immediate First Aid Measures
In the event of exposure, immediate action is critical:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Get medical help.[2]
Core Disposal Directive and Procedural Rationale
The primary directive for the disposal of this compound is to treat it as hazardous waste . It must be disposed of through an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
The rationale for this stringent disposal protocol is rooted in the chemical's halogenated organic nature. Halogenated compounds can be persistent in the environment and may form toxic byproducts if not incinerated at high temperatures in a specialized facility.
Step-by-Step Disposal Protocol for Researchers
This protocol provides a systematic workflow for the safe segregation, containment, and labeling of this compound waste within a laboratory setting, pending collection by a licensed hazardous waste disposal service.
Figure 1: Step-by-step workflow for the proper disposal of this compound in a laboratory setting.
3.1. Waste Segregation
-
Identify as Halogenated Waste: this compound is a halogenated organic compound due to the presence of bromine atoms.[3][4] It must be segregated into a waste stream specifically for halogenated organic solids.
-
Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[1] Improper mixing can lead to dangerous reactions and complicates the disposal process.
3.2. Container Selection and Use
-
Choose a Compatible Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Original Containers: Whenever possible, collect the waste in its original container.[1]
-
Do Not Overfill: Fill the container to no more than 80% of its capacity to allow for expansion and prevent spills.
3.3. Labeling
Proper labeling is a critical step for ensuring safe handling and compliant disposal. The hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant")
-
The date accumulation started
-
The name and contact information of the generating researcher or lab
3.4. Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible materials.
-
In a well-ventilated area.[1]
Spill and Contamination Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
4.1. Spill Cleanup Procedure
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Ventilate: Ensure adequate ventilation.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the solid. Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material and spilled substance into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose: Label the container with the spilled material and any cleanup materials as hazardous waste and manage it according to the procedures outlined in Section 3.
4.2. Disposal of Contaminated Materials
Any materials that come into contact with this compound, including PPE, weigh boats, and absorbent pads, must be disposed of as hazardous waste.[6] Place these items in a sealed bag or container, label it as "Contaminated Debris with this compound," and dispose of it in the solid halogenated waste stream.
Conclusion
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. By understanding the hazards, following the principles of waste segregation, and adhering to the detailed procedures for containment and labeling, researchers can ensure that this chemical is managed responsibly from the laboratory bench to its final disposal.
References
Sources
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- 10. assets.greenbook.net [assets.greenbook.net]
- 11. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nswai.org [nswai.org]
- 13. nipissingu.ca [nipissingu.ca]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
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- 18. 6-Bromopicolinic acid | 21190-87-4 [chemicalbook.com]
- 19. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 20. 6-Bromo-3-chloropicolinic acid | 1060815-76-0 [chemicalbook.com]
Personal protective equipment for handling 3,6-Dibromopicolinic acid
[1]
CAS Number: 1133116-49-0 Molecular Formula: C₆H₃Br₂NO₂ Molecular Weight: 280.90 g/mol [1][2][3][4]
Executive Summary & Risk Profile
This guide provides an operational framework for the safe handling of 3,6-Dibromopicolinic acid , a halogenated pyridine derivative frequently employed as an intermediate in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and pharmaceutical scaffold synthesis.[1]
Unlike generic chemical handling, working with poly-halogenated heteroaromatic acids requires specific attention to dust control and skin absorption . While the carboxylic acid moiety increases polarity, the bromine substituents enhance lipophilicity, potentially facilitating dermal penetration relative to non-halogenated analogs.
Hazard Identification (GHS Classification)
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. The selection logic is based on the compound's physical state (solid powder) and common solvents used for its dissolution (DMSO, DMF, Methanol).
| PPE Category | Specification | Operational Logic |
| Hand Protection | Double Nitrile Gloves (Min.[1] thickness 5 mil outer, 4 mil inner) | Why: Nitrile provides excellent resistance to the solid acid. Double gloving is required because the organic solvents used to dissolve this compound (e.g., DCM, DMF) can permeate single gloves rapidly, carrying the dissolved toxicant to the skin. |
| Respiratory | N95/P95 Respirator (for solid handling outside hood) | Why: Fine crystalline powders easily become airborne during weighing.[1] If a fume hood is unavailable for weighing, respiratory protection is critical to prevent mucosal irritation. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Why: Standard safety glasses are insufficient.[1] As an acidic irritant, contact with the eyes can cause immediate, severe pain and potential corneal damage. Goggles seal the eye area against dust and splashes. |
| Body Protection | Lab Coat (Cotton/Poly blend) & Closed-toe Shoes | Why: Prevents incidental contact.[1] Synthetic fibers (like pure polyester) should be avoided if working with flammable solvents due to static/melting risks. |
Operational Protocols
Phase A: Storage & Stability
-
Environment: Store in a cool, dry place (2-8°C recommended by some suppliers, though room temperature is generally stable for short terms).
-
Incompatibility: Keep strictly separated from strong oxidizing agents and strong bases .[7] Reaction with bases will form the salt, altering solubility and reactivity.
-
Light Sensitivity: Store in amber vials or foil-wrapped containers to prevent slow debromination or photolytic degradation.
Phase B: Weighing & Transfer (Critical Step)
-
Engineering Control: All weighing must be performed inside a Chemical Fume Hood .
-
Static Control: Halogenated aromatic powders are often static-prone. Use an anti-static gun or ionizer if the powder "flies" during transfer.
-
Technique:
-
Place the balance inside the hood.
-
Tare the receiving vessel (flask/vial) before opening the chemical container.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Self-Validating Check: Wipe the exterior of the receiving vessel with a damp Kimwipe (solvent-soaked) after sealing it. If the wipe turns yellow/discolored (depending on the solvent), you have external contamination.
-
Phase C: Reaction Setup
-
Solvent Selection: This compound has low solubility in water. Dissolve in polar organic solvents like DMSO, DMF, or Methanol.
-
Inert Atmosphere: If using for cross-coupling (e.g., reacting the C-Br bonds), oxygen exclusion is vital. Purge reaction vessels with Nitrogen or Argon before adding the catalyst, as this compound itself is stable but the catalytic cycle is oxygen-sensitive.[1]
Emergency Response & Spill Management
Spill Logic Flow
-
Assess: Is it a solid spill (powder) or liquid spill (solution)?
-
Isolate: Evacuate the immediate area (radius 10 ft).
-
Mitigate:
| Spill Type | Protocol |
| Solid (Powder) | Do NOT sweep dry. Dry sweeping generates dust.[1] Cover the spill with wet paper towels (water or mineral oil) to dampen it, then scoop into a waste container. Wipe area with 10% sodium carbonate solution to neutralize trace acid. |
| Liquid (Solution) | Absorb with an inert material (Vermiculite or Sand).[1] Do not use combustible materials like sawdust if dissolved in oxidizing solvents. Collect in a sealed container labeled "Halogenated Organic Waste". |
First Aid
Waste Disposal
-
Categorization: Halogenated Organic Waste .
-
Prohibition: Never dispose of down the drain. The bromine atoms make this compound persistent and toxic to aquatic life (H402/H412 equivalent hazards often apply to halogenated pyridines).
-
Segregation: Keep separate from non-halogenated solvents to minimize disposal costs and prevent incompatible reactions in the waste drum.
Safe Handling Workflow (Visualization)
Caption: Operational workflow for this compound, emphasizing critical safety checkpoints at weighing and solubilization stages.
References
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University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Guide. Retrieved January 29, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
